4-Chlorobenzonitrile-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H4ClN |
|---|---|
Molecular Weight |
141.59 g/mol |
IUPAC Name |
4-chloro-2,3,5,6-tetradeuteriobenzonitrile |
InChI |
InChI=1S/C7H4ClN/c8-7-3-1-6(5-9)2-4-7/h1-4H/i1D,2D,3D,4D |
InChI Key |
GJNGXPDXRVXSEH-RHQRLBAQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chlorobenzonitrile-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chlorobenzonitrile-d4, a deuterated analog of 4-Chlorobenzonitrile (B146240). This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. It covers the chemical and physical properties, synthesis, and applications of this compound, with a focus on its role as an internal standard in quantitative analytical methods.
Core Compound Information
This compound is a synthetic, isotopically labeled compound where four hydrogen atoms on the benzene (B151609) ring of 4-Chlorobenzonitrile have been replaced with deuterium (B1214612) atoms. This labeling makes it a valuable tool in analytical chemistry, particularly in mass spectrometry-based quantification assays.
Chemical and Physical Properties
The key properties of this compound are summarized in the table below. Data for the non-deuterated analog, 4-Chlorobenzonitrile, is also provided for comparison.
| Property | This compound | 4-Chlorobenzonitrile |
| Chemical Formula | C₇D₄ClN | C₇H₄ClN |
| CAS Number | 1219794-82-7[1] | 623-03-0[2] |
| Molecular Weight | 141.59 g/mol [1] | 137.57 g/mol [3] |
| Synonyms | 4-Chloro-2,3,5,6-tetradeuteriobenzonitrile[2] | p-Chlorobenzonitrile[3] |
| Appearance | White to off-white solid | White crystalline solid[3] |
| Isotopic Purity | Typically ≥98 atom % D | Not Applicable |
| Melting Point | Not explicitly available for d4; 97 °C for unlabeled[3] | 97 °C[3] |
Synthesis of this compound
While specific proprietary synthesis methods for this compound are not publicly detailed, a general approach involves the deuteration of 4-chlorobenzonitrile or a suitable precursor. One common strategy for introducing deuterium into aromatic rings is through acid-catalyzed hydrogen-deuterium (H/D) exchange in the presence of a deuterium source, such as deuterated water (D₂O) or deuterated acids.
General Experimental Protocol for Deuteration (Illustrative)
This protocol is a generalized representation and would require optimization for specific laboratory conditions and desired isotopic enrichment.
Materials:
-
4-Chlorobenzonitrile
-
Deuterated sulfuric acid (D₂SO₄)
-
Deuterated water (D₂O)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-Chlorobenzonitrile in a minimal amount of dichloromethane.
-
Add a stoichiometric excess of deuterated sulfuric acid and deuterated water to the flask.
-
Heat the mixture to reflux with vigorous stirring. The reaction temperature and duration will influence the degree of deuteration and should be monitored (e.g., by NMR or MS analysis of aliquots).
-
After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding the mixture to ice-cold D₂O.
-
Extract the deuterated product with dichloromethane using a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium bicarbonate in D₂O, followed by a wash with D₂O.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product may be further purified by recrystallization or column chromatography.
Analytical Data (Reference Data for 4-Chlorobenzonitrile)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (300 MHz, CDCl₃): δ 7.61 (d, J = 8.0Hz, 2H), 7.47 (d, J = 8.0Hz, 2H).[4]
-
¹³C NMR (125 MHz, CDCl₃): δ 139.4, 133.3, 129.6, 117.9, 110.7.[4]
For this compound, the ¹H NMR spectrum would be expected to show a significant reduction or absence of the aromatic proton signals.
Mass Spectrometry (MS)
The electron ionization mass spectrum of 4-Chlorobenzonitrile shows a molecular ion peak (M⁺) at m/z 137. Due to the presence of the chlorine atom, an isotopic peak (M+2) at m/z 139 with approximately one-third the intensity of the molecular ion peak is also observed. For this compound, the molecular ion peak would be expected at m/z 141.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Chlorobenzonitrile exhibits characteristic peaks for the nitrile group (C≡N) stretch around 2230 cm⁻¹ and C-Cl stretch around 1090 cm⁻¹. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. In the spectrum of this compound, the C-D stretching bands would appear at a lower frequency (around 2250 cm⁻¹) compared to the C-H stretching bands.
Applications in Research and Drug Development
The primary application of this compound is as an internal standard for quantitative analysis using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Use as an Internal Standard
In quantitative mass spectrometry, an internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known amount to all samples, calibrators, and quality controls. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing more accurate and precise quantification.
Experimental Protocol: Quantification of an Analyte Using this compound as an Internal Standard (LC-MS/MS)
This protocol provides a general workflow for using this compound as an internal standard for the quantification of a hypothetical analyte, "Analyte X," in a biological matrix (e.g., plasma).
Materials:
-
Biological matrix (e.g., human plasma)
-
Analyte X stock solution
-
This compound stock solution (internal standard, IS)
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Working Solutions:
-
Prepare a series of calibration standards by spiking known concentrations of Analyte X into the biological matrix.
-
Prepare a working solution of this compound in a suitable solvent (e.g., acetonitrile) at a fixed concentration.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibrator, quality control sample, and unknown sample in a microcentrifuge tube, add 10 µL of the this compound working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the tubes for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the prepared sample onto the LC-MS/MS system.
-
Develop a chromatographic method to separate Analyte X and this compound.
-
Optimize the mass spectrometer settings for the detection of both the analyte and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Calculate the peak area ratio of Analyte X to this compound for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Analyte X in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Logical Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Experimental Workflow for Use as an Internal Standard
Caption: Workflow for sample preparation and analysis using this compound as an internal standard.
References
In-Depth Technical Guide to 4-Chlorobenzonitrile-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Chlorobenzonitrile-d4, a deuterated analog of 4-chlorobenzonitrile (B146240). This isotopically labeled compound serves as a valuable tool in various stages of drug development and metabolic research, primarily utilized as an internal standard for quantitative analysis.
Core Chemical Properties
This compound, with the CAS number 1219794-82-7, is a synthetic, isotopically labeled compound where four hydrogen atoms on the benzene (B151609) ring of 4-chlorobenzonitrile are replaced with deuterium (B1214612).[1] This substitution results in a higher molecular weight compared to its non-deuterated counterpart, a key feature for its application in mass spectrometry-based assays.
Physical and Chemical Data
The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some properties are experimentally determined, others may be predicted based on the non-deuterated analog.
| Property | Value | Source(s) |
| Molecular Formula | C₇D₄ClN | [1] |
| Molecular Weight | 141.59 g/mol | [1] |
| CAS Number | 1219794-82-7 | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 90-93 °C (for non-deuterated) | [3] |
| Boiling Point | 223 °C (for non-deuterated) | [3] |
| Isotopic Purity | ≥98 atom % D | - |
| Chemical Purity | ≥98% | - |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of this compound. While experimental spectra for the deuterated compound are not widely published, the expected characteristics can be inferred.
-
Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak for this compound would be observed at a higher m/z value (approximately 141.59) compared to the non-deuterated analog (approximately 137.57), reflecting the mass difference of the four deuterium atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to be very similar to that of 4-chlorobenzonitrile. The characteristic nitrile (C≡N) stretching vibration would be present. Differences would be observed in the C-D stretching and bending vibrations compared to the C-H vibrations in the non-deuterated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be significantly simplified due to the replacement of the aromatic protons with deuterium, resulting in the absence of signals in the aromatic region.
-
¹³C NMR: The carbon NMR spectrum would show signals for the carbon atoms of the benzene ring and the nitrile group. The signals for the deuterated carbons would exhibit coupling to deuterium, which can be observed as multiplets.
-
Experimental Protocols
Synthesis of this compound
References
An In-depth Technical Guide to 4-Chlorobenzonitrile-d4: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chlorobenzonitrile-d4, a deuterated analog of 4-Chlorobenzonitrile (B146240). This document details its structure, physicochemical properties, synthesis, and analytical characterization. It also explores its primary application as an internal standard in quantitative analytical studies, a critical role in drug development and various research fields.
Chemical Structure and Properties
This compound is a synthetic, isotopically labeled compound where four hydrogen atoms on the benzene (B151609) ring of 4-chlorobenzonitrile have been replaced with deuterium (B1214612) atoms. This substitution is pivotal to its primary application, as it imparts a distinct mass without significantly altering its chemical properties.
Structure:
Cl-C₆D₄-CN
The molecular structure consists of a benzene ring substituted with a chlorine atom and a nitrile group at positions 1 and 4, respectively. The four hydrogen atoms on the aromatic ring are replaced by deuterium.
Physicochemical Properties:
A summary of the key quantitative data for this compound and its non-deuterated analog is presented in Table 1.
| Property | This compound | 4-Chlorobenzonitrile |
| Molecular Formula | C₇D₄ClN | C₇H₄ClN[1] |
| Molecular Weight | 141.59 g/mol | 137.57 g/mol [1] |
| CAS Number | 1219794-82-7 | 623-03-0[1] |
| Appearance | White to off-white solid | White crystalline powder[1] |
| Melting Point | 90-93 °C (lit.) (similar to non-deuterated)[1][2] | 90-93 °C (lit.)[1][2] |
| Boiling Point | 223 °C (lit.) (similar to non-deuterated)[1][2] | 223 °C (lit.)[1][2] |
| Solubility | Soluble in most organic solvents | Sparingly soluble in water, soluble in organic solvents[3] |
Synthesis of this compound
The synthesis of this compound involves the introduction of deuterium atoms onto the aromatic ring of a suitable precursor. While specific, detailed protocols for this exact molecule are proprietary to commercial suppliers, a general approach can be derived from established methods for deuterating aromatic compounds. One common strategy is through acid-catalyzed hydrogen-deuterium exchange.
Experimental Protocol: General Method for Deuteration of Aromatic Nitriles
This protocol is a generalized representation based on methods for deuterating aromatic compounds and should be adapted and optimized for specific laboratory conditions.
Materials:
-
4-Chlorobenzonitrile
-
Deuterated acid (e.g., Deuterated sulfuric acid (D₂SO₄) or triflic acid-d)
-
Deuterium oxide (D₂O)
-
Anhydrous organic solvent (e.g., deuterated benzene or chloroform)
-
Quenching solution (e.g., saturated sodium bicarbonate in D₂O)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Dissolution: Dissolve 4-Chlorobenzonitrile in a minimal amount of an anhydrous, deuterated organic solvent in a sealed reaction vessel.
-
Acid Addition: Carefully add a catalytic amount of a strong deuterated acid to the solution. The reaction may be heated to facilitate the exchange.
-
Reaction Monitoring: The progress of the deuteration is monitored by analytical techniques such as GC-MS or NMR to determine the degree of isotopic enrichment.
-
Quenching: Upon completion, the reaction is cooled to room temperature and slowly quenched by the addition of a basic solution prepared in D₂O.
-
Extraction: The deuterated product is extracted with an organic solvent. The organic layers are combined.
-
Washing and Drying: The organic phase is washed with D₂O to remove any remaining acid and then dried over an anhydrous drying agent.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure this compound.
A generalized workflow for the synthesis and purification is depicted in the following diagram:
Analytical Characterization
The structural integrity and isotopic purity of this compound are confirmed using a combination of spectroscopic techniques.
Experimental Protocols: Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The absence of signals in the aromatic region confirms the high degree of deuteration. Residual proton signals can be used to quantify isotopic purity.
-
¹³C NMR: The spectrum will be similar to the non-deuterated analog, but the signals for the deuterated carbons may show splitting due to carbon-deuterium coupling and a slight upfield shift.
-
²H NMR: A single resonance in the aromatic region confirms the presence and chemical environment of the deuterium atoms.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and determine the isotopic distribution. The molecular ion peak will be shifted by +4 mass units compared to the non-deuterated compound. The relative intensities of the M, M+1, M+2, etc. peaks are used to calculate the isotopic enrichment.[4][5]
-
-
Infrared (IR) Spectroscopy:
-
The C-H stretching vibrations typically observed around 3000-3100 cm⁻¹ for the aromatic ring will be absent. New C-D stretching bands will appear at a lower frequency, typically around 2200-2300 cm⁻¹.
-
Expected Spectroscopic Data:
The following tables summarize the expected and comparative spectroscopic data for this compound.
Table 2: NMR Spectroscopic Data
| Nucleus | This compound (Expected) | 4-Chlorobenzonitrile (Reference)[6] |
| ¹H NMR (CDCl₃) | No significant signals in the aromatic region (δ 7.0-8.0 ppm). | δ 7.47 (d, J = 8.0Hz, 2H), 7.61 (d, J = 8.0Hz, 2H) |
| ¹³C NMR (CDCl₃) | Signals expected around δ 110.7, 117.9, 129.6, 133.3, 139.4 ppm, may show C-D coupling. | δ 110.7, 117.9, 129.6, 133.3, 139.4 |
Table 3: Mass Spectrometry Data
| Ion | This compound (Expected m/z) | 4-Chlorobenzonitrile (Observed m/z)[7] |
| [M]⁺ | 141 | 137 |
| [M+2]⁺ | 143 (due to ³⁷Cl isotope) | 139 (due to ³⁷Cl isotope) |
Table 4: IR Spectroscopy Data
| Vibration | This compound (Expected cm⁻¹) | 4-Chlorobenzonitrile (Observed cm⁻¹) |
| C-D stretch (aromatic) | ~2250 | - |
| C-H stretch (aromatic) | - | ~3050-3100 |
| C≡N stretch | ~2230 | ~2230 |
| C-Cl stretch | ~1090 | ~1090 |
Applications in Research and Drug Development
The primary application of this compound is as an internal standard for the quantification of 4-chlorobenzonitrile or structurally related compounds in complex matrices using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[8]
Role as an Internal Standard:
In quantitative analysis, an internal standard is a compound of known concentration that is added to the unknown sample. It is chosen to be chemically similar to the analyte but with a different mass. This compound is an ideal internal standard for 4-chlorobenzonitrile because:
-
It co-elutes with the analyte in chromatographic separations.
-
It exhibits similar ionization efficiency in the mass spectrometer.
-
Its distinct mass allows for its separate detection and quantification.
By comparing the signal intensity of the analyte to that of the internal standard, variations in sample preparation, injection volume, and instrument response can be corrected for, leading to more accurate and precise quantification.
The following diagram illustrates the logical workflow of using this compound as an internal standard in a typical bioanalytical method.
Conclusion
This compound is a valuable tool for researchers and scientists in various fields, particularly in drug development and environmental analysis. Its well-defined structure and physicochemical properties, coupled with its primary application as a robust internal standard, enable accurate and reliable quantification of 4-chlorobenzonitrile and related compounds. The synthesis and analytical characterization methods outlined in this guide provide a foundational understanding for its effective use in demanding research and development settings.
References
- 1. 4-Chlorobenzonitrile - Wikipedia [en.wikipedia.org]
- 2. 4-Chlorobenzonitrile 99 623-03-0 [sigmaaldrich.com]
- 3. 4-Chlorobenzonitrile | 623-03-0 [chemicalbook.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 4-Chlorobenzonitrile | C7H4ClN | CID 12163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Synthesis and Purification of 4-Chlorobenzonitrile-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 4-Chlorobenzonitrile-d4 (perdeuterated aromatic ring), a valuable isotopically labeled compound for use as an internal standard in quantitative analyses by NMR, GC-MS, or LC-MS.[1] Given the limited availability of a detailed published synthesis protocol for this specific deuterated compound, this guide outlines a proposed synthetic pathway based on established reactions for its non-deuterated analog, alongside proven purification methodologies.
Properties and Specifications
This compound is the deuterium-labeled form of 4-Chlorobenzonitrile. Key physical and chemical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | 4-chloro-2,3,5,6-tetradeuteriobenzonitrile | [] |
| Synonyms | This compound, p-Chlorobenzonitrile-d4 | [] |
| CAS Number | 1219794-82-7 | [3] |
| Unlabeled CAS Number | 623-03-0 | [] |
| Molecular Formula | C₇D₄ClN | |
| Molecular Weight | 141.59 g/mol | [1] |
| Appearance | Off-white solid | [] |
| Isotopic Purity | ≥ 98 atom % D | [][4] |
| Solubility | Slightly soluble in Chloroform, Methanol | [] |
Proposed Synthesis of this compound
A plausible and efficient synthesis of this compound involves the dehydration of 4-chlorobenzaldehyde-d4 oxime. This method is adapted from a known procedure for the non-deuterated analog. The starting material, 4-chlorobenzaldehyde-d4, can be sourced from commercial suppliers of deuterated compounds.
Synthesis Workflow
The proposed two-step synthesis is outlined in the workflow diagram below.
Caption: Proposed two-step synthesis of this compound from 4-Chlorobenzaldehyde-d4.
Experimental Protocol
This protocol is adapted from the synthesis of unlabeled 4-chlorobenzonitrile.[5] Researchers should perform this reaction in a well-ventilated fume hood, wearing appropriate personal protective equipment.
Materials:
-
4-Chlorobenzaldehyde-d4
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium formate (HCOONa)
-
Formic acid (98 wt.%)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chlorobenzaldehyde-d4, sodium formate, and hydroxylamine hydrochloride in 98 wt.% formic acid. For a representative reaction, molar equivalents similar to the non-deuterated synthesis can be used: approximately 2 equivalents of sodium formate and 1 equivalent of hydroxylamine hydrochloride per equivalent of the aldehyde.[5]
-
Reaction: Heat the mixture to reflux (approximately 130°C) with stirring for 1 hour.[5]
-
Precipitation: After cooling the reaction mixture to room temperature, pour it into a beaker containing cold deionized water (approximately 2.5 times the volume of formic acid used). A white precipitate of the crude product should form.[5]
-
Isolation: Collect the white precipitate by vacuum filtration and allow it to air-dry.
Expected Yield: Based on the non-deuterated synthesis, a yield of approximately 88% can be anticipated.[5]
Purification of this compound
Purification of the crude product is essential to achieve high chemical and isotopic purity. Recrystallization is a highly effective method for this compound. For higher purity requirements or separation from persistent impurities, High-Performance Liquid Chromatography (HPLC) can be employed.
Purification Workflow
The general purification process is illustrated below.
Caption: General workflow for the purification of this compound by recrystallization.
Recrystallization Protocol
Ethanol is a suitable solvent for the recrystallization of chlorobenzonitrile derivatives.[6]
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of ethanol. Heat the mixture gently (e.g., on a hot plate) with swirling until the solid completely dissolves.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Pure crystals should form as the solution cools and becomes supersaturated. For improved yield, the flask can be subsequently placed in an ice bath.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
HPLC Purification
For analytical or small-scale preparative purification, a reverse-phase HPLC method can be utilized.
| Parameter | Condition | Reference |
| Column | Newcrom R1 or equivalent C18 column | [7] |
| Mobile Phase | Acetonitrile and water. For Mass-Spec compatibility, formic acid should be used as an additive instead of phosphoric acid. | [7] |
| Detection | UV detector (wavelength to be optimized, typically in the range of 230-254 nm) | |
| Application | This method is scalable and can be used for isolating impurities in preparative separation. | [7] |
Quality Control and Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results | Reference |
| ¹H NMR | The spectrum should show a significant reduction or absence of signals in the aromatic region (typically ~7.5-7.7 ppm for the unlabeled compound in CDCl₃) due to deuteration.[8][9] | |
| ¹³C NMR | The spectrum should be consistent with the structure. Typical shifts for the unlabeled compound are around 110.7, 117.9, 129.6, 133.3, and 139.4 ppm in CDCl₃.[9] | |
| Mass Spectrometry (MS) | The molecular ion peak should correspond to the mass of the deuterated compound (C₇D₄ClN). The isotopic pattern will confirm the incorporation of four deuterium (B1214612) atoms. | [10] |
| Melting Point | The melting point should be sharp and close to that of the unlabeled compound (90-93 °C).[11] |
This guide provides a robust framework for the synthesis and purification of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and purity requirements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Page loading... [guidechem.com]
- 4. cromlab-instruments.es [cromlab-instruments.es]
- 5. prepchem.com [prepchem.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Separation of 4-Chlorobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. 4-Chlorobenzonitrile (623-03-0) 1H NMR spectrum [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. Benzonitrile, 4-chloro- [webbook.nist.gov]
- 11. 4-Chlorobenzonitrile | 623-03-0 [chemicalbook.com]
physical characteristics of 4-Chlorobenzonitrile-d4
An In-depth Technical Guide to the Physical Characteristics of 4-Chlorobenzonitrile-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known (CAS No: 1219794-82-7).[1][2][3][4] As a deuterated analog, its physical properties are closely related to its non-deuterated counterpart, 4-Chlorobenzonitrile. This document presents data for both compounds, outlines standard experimental protocols for their determination, and includes a logical workflow for the physical characterization of such chemical standards.
Introduction
This compound is the deuterium-labeled form of 4-Chlorobenzonitrile, where the four hydrogen atoms on the phenyl ring have been substituted with deuterium.[5][6] This isotopic labeling makes it a valuable tool in various research applications, including as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, and in studies of reaction mechanisms and metabolic pathways.[6][7] Understanding its physical properties is critical for its proper handling, storage, and application in experimental settings.
Deuteration can lead to slight variations in physical properties compared to the hydrogen-containing analog due to the kinetic isotope effect; the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can influence intermolecular forces.[8][9] However, these differences are often minor, and the properties of the non-deuterated compound serve as a reliable reference.[10]
Physical and Chemical Properties
The quantitative physical data for this compound and its non-deuterated analog are summarized in the table below. Data for the more extensively studied 4-Chlorobenzonitrile is included for a comprehensive comparison.
| Property | This compound | 4-Chlorobenzonitrile (Non-deuterated Analog) |
| CAS Number | 1219794-82-7[1][2][4] | 623-03-0[11][12][13] |
| Molecular Formula | C₇D₄ClN | C₇H₄ClN[11][13][14] |
| Molecular Weight | 141.59 g/mol [4][6] | 137.57 g/mol [11][12][13] |
| Appearance | Not specified, but expected to be similar to analog | White to off-white crystalline solid, powder, or flakes.[11][14][15][16] |
| Melting Point | Not explicitly found | 90-94 °C[1][12][15], 97 °C[13] |
| Boiling Point | Not explicitly found | 223 °C at 760 mmHg.[5][12][15][17] |
| Density | Not explicitly found | ~1.2 g/cm³[5] |
| Solubility | Not explicitly found | Low solubility in water; soluble in organic solvents like DMSO, acetonitrile, ethanol, and acetone.[11][14] |
| Flash Point | Not explicitly found | 108 °C[1][12][15] |
| Vapor Pressure | Not explicitly found | 0.1 mmHg at 25°C[5] |
Experimental Protocols for Physical Characterization
The following are detailed methodologies for determining the key physical properties of a solid organic compound like this compound.
Melting Point Determination (Capillary Method)
-
Sample Preparation: A small quantity of the dry, crystalline sample is finely crushed. The open end of a glass capillary tube is tapped into the powder to pack a small amount (2-3 mm high) into the sealed end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with mineral oil or a digital melting point device). A calibrated thermometer is positioned so its bulb is level with the sample.
-
Heating: The apparatus is heated gradually. The heating rate is slowed to 1-2 °C per minute as the expected melting point is approached.
-
Observation and Measurement: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range. A sharp melting range (0.5-2 °C) is indicative of high purity.
Boiling Point Determination (Microscale Method)
-
Sample Preparation: A few drops of the substance are placed in a small test tube (e.g., a Durham tube).
-
Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid sample. The test tube is then attached to a thermometer and placed in a heating bath (Thiele tube).
-
Heating: The bath is heated until a rapid and continuous stream of bubbles emerges from the inverted capillary.
-
Cooling and Measurement: The heating is discontinued, and the bath is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. At this point, the external pressure equals the vapor pressure of the substance.
Density Determination (Gas Pycnometry)
-
Principle: Gas pycnometry determines the true volume of a solid by measuring the pressure change of a known quantity of an inert gas (like helium) in a calibrated chamber with and without the sample.
-
Calibration: The volume of the sample chamber and a reference chamber in the pycnometer is precisely calibrated.
-
Sample Preparation: A known mass of the this compound sample is weighed and placed into the sample chamber.
-
Measurement: The chamber is sealed and filled with helium to a specific pressure. A valve is opened, allowing the gas to expand into the reference chamber, and the new equilibrium pressure is recorded.
-
Calculation: The volume of the sample is calculated based on the pressure difference using the gas law (Boyle's Law). Density is then calculated by dividing the sample's mass by its measured volume.
Solubility Assessment
-
Qualitative Assessment:
-
Approximately 10-20 mg of the sample is placed into separate test tubes.
-
A small volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide) is added to each tube.
-
The tubes are agitated (vortexed) at a controlled temperature (e.g., 25 °C).
-
The substance is characterized as "soluble," "sparingly soluble," or "insoluble" based on visual observation.
-
-
Quantitative Assessment (Gravimetric Method):
-
A saturated solution is prepared by adding an excess amount of the solute to a known volume of a specific solvent in a sealed flask.
-
The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
The solution is carefully filtered to remove any undissolved solid.
-
A precise volume of the clear, saturated filtrate is transferred to a pre-weighed container.
-
The solvent is evaporated under controlled conditions (e.g., in a vacuum oven).
-
The container with the dried residue is weighed again. The mass of the dissolved solid is determined, and the solubility is calculated (e.g., in g/100 mL).
-
Visualization of Characterization Workflow
The logical process for the physical and chemical characterization of a reference standard like this compound is depicted in the following workflow diagram.
Caption: Workflow for the Physical Characterization of a Chemical Standard.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1219794-82-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound (1-Chloro-4-benzonitrile-d4; 1-Chloro-4-cyanobenzene-d4; 1-Cyano-4-chlorobenzene-d4) | Isotope-Labeled Compounds | 1219794-82-7 | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 9. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. 4-Chlorobenzonitrile 99 623-03-0 [sigmaaldrich.com]
- 13. 4-Chlorobenzonitrile - Wikipedia [en.wikipedia.org]
- 14. Page loading... [guidechem.com]
- 15. fishersci.com [fishersci.com]
- 16. nbinno.com [nbinno.com]
- 17. 4-Chlorobenzonitrile 623-03-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Guide: 4-Chlorobenzonitrile-d4 (CAS: 1219794-82-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Chlorobenzonitrile-d4, a deuterated internal standard crucial for quantitative analytical studies. The document details its physicochemical properties, synthesis principles, and practical applications in experimental workflows, particularly in mass spectrometry-based methods.
Physicochemical Properties
This compound is the deuterated analog of 4-Chlorobenzonitrile (B146240). The incorporation of four deuterium (B1214612) atoms on the phenyl ring results in a stable, isotopically enriched compound ideal for use as an internal standard in quantitative analysis.[1][2] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1219794-82-7 | [3] |
| Molecular Formula | C₇D₄ClN | [4][5] |
| Molecular Weight | 141.59 g/mol | [2][4] |
| Synonyms | 4-Chloro-2,3,5,6-tetradeuteriobenzonitrile, p-Chlorobenzonitrile-d4, 4-Cyanochlorobenzene-d4 | [3] |
| Appearance | Off-white Solid | [3] |
| Isotopic Purity | Typically ≥98% atom D | [3] |
| Unlabeled CAS No. | 623-03-0 | [4] |
Synthesis and Isotopic Labeling
While specific, detailed protocols for the commercial synthesis of this compound are proprietary, the general approach involves two key stages: synthesis of the parent molecule, 4-Chlorobenzonitrile, and subsequent isotopic labeling.
Synthesis of 4-Chlorobenzonitrile (Unlabeled)
A common industrial method for producing 4-Chlorobenzonitrile is the ammoxidation of 4-chlorotoluene. Another laboratory-scale synthesis involves the dehydration of 4-chlorobenzaldoxime or the reaction of 4-chlorobenzaldehyde (B46862) with hydroxylamine (B1172632) hydrochloride and a dehydrating agent.
A representative lab-scale synthesis from 4-chlorobenzaldehyde is as follows:
Reactants:
-
4-chlorobenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium formate (B1220265)
-
Formic acid
Protocol:
-
A mixture of 4-chlorobenzaldehyde, hydroxylamine hydrochloride, and sodium formate is refluxed in formic acid.
-
The reaction mixture is then cooled and poured into cold water to precipitate the product.
-
The resulting white precipitate of 4-chlorobenzonitrile is filtered and dried.
Deuteration
The introduction of deuterium atoms onto the aromatic ring can be achieved through various methods, such as acid-catalyzed hydrogen-deuterium exchange. This process typically involves reacting the unlabeled 4-Chlorobenzonitrile with a deuterium source, like deuterated sulfuric acid (D₂SO₄) or trifluoroacetic acid-d, often at elevated temperatures. The reaction conditions are optimized to ensure high levels of deuterium incorporation specifically at the 2, 3, 5, and 6 positions of the phenyl ring.
Applications in Quantitative Analysis
The primary application of this compound is as an internal standard for isotope dilution mass spectrometry (IDMS).[2] This technique is the gold standard for accurate quantification in complex matrices, such as biological fluids (plasma, urine) and environmental samples. The use of a stable isotope-labeled internal standard is crucial for correcting for analyte loss during sample preparation and for mitigating matrix effects in the mass spectrometer.
The general workflow for using this compound as an internal standard is depicted below.
Caption: General workflow for quantitative analysis using an internal standard.
Experimental Protocols
Detailed experimental protocols using this compound are often specific to the analyte of interest and the sample matrix. However, the following sections provide representative methodologies for LC-MS/MS and GC-MS analysis where a deuterated internal standard like this compound would be employed. These protocols are adapted from methods for structurally similar compounds and serve as a starting point for method development.
LC-MS/MS Method for Quantification in Human Plasma
This protocol outlines a typical approach for quantifying a small molecule analyte in human plasma using this compound as an internal standard.
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of a 1 µg/mL working solution of this compound in methanol (B129727).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions:
| Parameter | Recommended Setting |
| LC System | Agilent 1200 series or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer with electrospray ionization (ESI) |
| Ionization Mode | Positive or Negative, depending on the analyte |
| MRM Transitions | To be optimized for the specific analyte and for this compound |
GC-MS Method for Quantification in Environmental Water Samples
This protocol provides a general guideline for the analysis of a volatile organic compound in water, using this compound as an internal standard.
Sample Preparation (Purge and Trap):
-
Take a 5 mL water sample in a purge-and-trap vessel.
-
Add a known amount of this compound solution in methanol to achieve a final concentration of 5 µg/L.
-
Purge the sample with an inert gas (e.g., helium) at a defined flow rate and time.
-
The purged analytes are trapped on a sorbent trap.
-
The trap is rapidly heated to desorb the analytes into the GC-MS system.
GC-MS Conditions:
| Parameter | Recommended Setting |
| GC System | Agilent 7890 or equivalent with a purge and trap system |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Oven Program | 35°C for 5 min, ramp to 180°C at 10°C/min, then to 250°C at 20°C/min, hold for 2 min. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Mode | Splitless |
| MS System | Single or triple quadrupole mass spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Monitored Ions | To be determined based on the mass spectra of the analyte and this compound |
Data Interpretation and Quantification
The quantification of the target analyte is achieved by calculating the ratio of the peak area of the analyte to the peak area of this compound. A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard. The concentration of the analyte in the unknown sample is then determined by interpolating its peak area ratio on the calibration curve. The logical flow of this process is illustrated below.
Caption: Logical flow of quantification using an internal standard.
Conclusion
This compound is an essential tool for researchers and scientists engaged in quantitative analysis. Its stable isotopic labeling ensures high accuracy and precision in mass spectrometry-based methods by effectively compensating for experimental variability. The representative protocols and workflows provided in this guide offer a solid foundation for the development of robust analytical methods in drug development and other research areas.
References
Solubility Profile of 4-Chlorobenzonitrile-d4 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chlorobenzonitrile-d4, a deuterated stable isotope-labeled compound essential for a range of analytical applications in research and drug development. Given the limited direct quantitative data for the deuterated form, this guide also draws upon the well-established solubility profile of its non-deuterated counterpart, 4-Chlorobenzonitrile, as their physicochemical properties are expected to be highly similar.
Core Solubility Data
4-Chlorobenzonitrile is a polar aromatic compound, a characteristic that dictates its solubility in various solvents. The presence of a nitrile group increases its polarity, while the chlorophenyl structure imparts non-polar characteristics. This dual nature results in good solubility in many polar organic solvents and low solubility in water.[1] The deuterated form, this compound, is anticipated to exhibit a nearly identical solubility profile.
| Solvent | Formula | Type | Solubility of 4-Chlorobenzonitrile | Reference |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | [1] |
| Acetonitrile | C₂H₃N | Polar Aprotic | Soluble | [1] |
| Ethanol | C₂H₅OH | Polar Protic | Soluble | [2][3] |
| Acetone | C₃H₆O | Polar Aprotic | Soluble | [2][3] |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble | [3] |
| Water | H₂O | Polar Protic | 0.245 g/L (practically insoluble) | [3] |
Experimental Protocol: Determination of Solubility
The following is a generalized protocol for determining the solubility of this compound in an organic solvent using the saturation shake-flask method, a standard and reliable technique.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound
-
High-purity organic solvent (e.g., HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vial stand undisturbed in the incubator to allow the undissolved solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or GC-MS method to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or g/L.
Application Workflow: Use as an Internal Standard
Deuterated compounds like this compound are frequently used as internal standards in quantitative analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to improve the accuracy and precision of the measurement of the non-deuterated analyte. The following diagram illustrates a typical workflow.
Caption: Workflow for quantitative analysis using this compound as an internal standard.
References
A Technical Guide to 4-Chlorobenzonitrile-d4: Properties, Applications, and Analytical Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Chlorobenzonitrile-d4, a deuterated analog of 4-Chlorobenzonitrile. This isotopically labeled compound is a critical tool in analytical chemistry, particularly in quantitative mass spectrometry-based assays commonly employed in drug discovery, development, and clinical research. This document details its molecular properties, provides a comparative analysis with its non-deuterated counterpart, and offers a comprehensive experimental protocol for its application as an internal standard.
Core Molecular and Physical Properties
This compound is synthesized by replacing the four hydrogen atoms on the phenyl ring of 4-Chlorobenzonitrile with deuterium (B1214612) atoms. This isotopic substitution results in a mass shift that is readily detectable by mass spectrometry, while minimally altering the compound's chemical and physical properties. This characteristic makes it an ideal internal standard for correcting variations in sample preparation and analysis.
The molecular weight of this compound is calculated as follows:
-
Molecular Formula: C₇D₄ClN
-
Composition:
-
Total Molecular Weight: 84.077 + 8.056 + 35.453 + 14.007 = 141.593 g/mol
The following tables summarize the key quantitative data for both 4-Chlorobenzonitrile and its deuterated form.
Table 1: Molecular Properties
| Property | 4-Chlorobenzonitrile | This compound |
| CAS Number | 623-03-0 | 1219794-82-7 |
| Molecular Formula | C₇H₄ClN | C₇D₄ClN |
| Molecular Weight | 137.57 g/mol [18][19] | 141.593 g/mol |
| Appearance | White to off-white crystalline solid[20][21] | Not specified (expected to be similar) |
Table 2: Physical Properties
| Property | 4-Chlorobenzonitrile | This compound |
| Melting Point | 91-94 °C[20][22] | Data not readily available |
| Boiling Point | 223 °C[20][23] | Data not readily available |
| Solubility | Sparingly soluble in water.[21][24] Soluble in organic solvents such as ethanol, acetone, and dichloromethane.[21][22] | Expected to have similar solubility |
Experimental Protocol: Quantification of 4-Chlorobenzonitrile in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a standard procedure for the quantitative analysis of 4-Chlorobenzonitrile in a biological matrix, a common requirement in pharmacokinetic and toxicology studies. The use of a stable isotope-labeled internal standard like this compound is crucial for achieving accurate and precise results by compensating for matrix effects and variability in sample processing.
1. Materials and Reagents
-
4-Chlorobenzonitrile (analytical standard)
-
This compound (internal standard)
-
Human plasma (blank)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL)
-
LC-MS vials
2. Preparation of Standard and Internal Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Chlorobenzonitrile and this compound in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution of 4-Chlorobenzonitrile with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the primary stock solution of this compound with methanol to a final concentration of 100 ng/mL.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to each plasma sample, except for the blank matrix samples.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean LC-MS vial for analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-Chlorobenzonitrile: Precursor ion (Q1) m/z 138.0 -> Product ion (Q3) m/z 102.0
-
This compound: Precursor ion (Q1) m/z 142.0 -> Product ion (Q3) m/z 106.0
-
5. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards.
-
Perform a linear regression analysis on the calibration curve. The R² value should be ≥ 0.99 for a good fit.
-
Determine the concentration of 4-Chlorobenzonitrile in the plasma samples by interpolating their analyte-to-internal standard peak area ratios from the calibration curve.
Visualizations
The following diagrams illustrate the key relationships and workflows described in this guide.
Caption: Isotopic relationship between 4-Chlorobenzonitrile and this compound.
Caption: Workflow for the quantification of 4-Chlorobenzonitrile in plasma.
References
- 1. webqc.org [webqc.org]
- 2. homework.study.com [homework.study.com]
- 3. quora.com [quora.com]
- 4. byjus.com [byjus.com]
- 5. Deuterium - Wikipedia [en.wikipedia.org]
- 6. britannica.com [britannica.com]
- 7. Deuterium(.) | H | CID 5460635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Deuterium: Definition, Properties, Uses & Key Facts Explained [vedantu.com]
- 9. chlorineinstitute.org [chlorineinstitute.org]
- 10. ck12.org [ck12.org]
- 11. brainly.com [brainly.com]
- 12. Chlorine | Cl2 | CID 24526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. quora.com [quora.com]
- 15. webqc.org [webqc.org]
- 16. quora.com [quora.com]
- 17. Nitrogen - Wikipedia [en.wikipedia.org]
- 18. 4-Chlorobenzonitrile - Wikipedia [en.wikipedia.org]
- 19. 4-Chlorobenzonitrile | C7H4ClN | CID 12163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. fishersci.com [fishersci.com]
- 21. Page loading... [wap.guidechem.com]
- 22. nbinno.com [nbinno.com]
- 23. 4-Chlorobenzonitrile | 623-03-0 [chemicalbook.com]
- 24. solubilityofthings.com [solubilityofthings.com]
Methodological & Application
Application Notes and Protocols for the Use of 4-Chlorobenzonitrile-d4 as an Internal Standard in LC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of 4-Chlorobenzonitrile-d4 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. The use of stable isotope-labeled internal standards is a critical practice for achieving accurate and precise quantification in complex matrices by correcting for variability in sample preparation, chromatographic separation, and mass spectrometric detection. These guidelines are particularly relevant for the analysis of pesticides, environmental contaminants, and in pharmacokinetic studies where compounds with a benzonitrile (B105546) substructure are of interest. While specific Multiple Reaction Monitoring (MRM) transitions must be empirically optimized on the instrument in use, this guide provides a comprehensive framework for method development, including sample preparation, chromatographic conditions, and mass spectrometer settings.
Introduction
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of trace-level analytes in complex mixtures. However, matrix effects, sample preparation inconsistencies, and instrument variability can significantly impact the accuracy and precision of the results. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a widely accepted strategy to mitigate these issues.
This compound is the deuterated analog of 4-Chlorobenzonitrile, a compound relevant as a pesticide intermediate. Its physicochemical properties closely mimic those of the non-labeled analyte and other structurally similar compounds, making it an ideal internal standard. It co-elutes with the analyte of interest under typical reversed-phase chromatographic conditions, thus experiencing similar matrix effects and ionization suppression or enhancement.
Principle of Isotope Dilution Mass Spectrometry:
Isotope Dilution Mass Spectrometry (IDMS) involves the addition of a known amount of an isotopically enriched standard to the sample. The analyte concentration is then determined by measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard. This ratiometric measurement corrects for losses during sample processing and fluctuations in instrument response.
Physicochemical Properties
A clear understanding of the properties of this compound is essential for its effective use.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 1-Chloro-4-benzonitrile-d4, 1-Cyano-4-chlorobenzene-d4 |
| Molecular Formula | C₇D₄ClN |
| Molecular Weight | 141.59 g/mol |
| CAS Number | 1219794-82-7 |
| Appearance | Typically a solid at room temperature |
Experimental Protocols
The following protocols are provided as a general guideline and should be optimized for the specific analyte and matrix of interest.
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 5 mg of this compound and dissolve it in 5 mL of a suitable solvent such as methanol (B129727) or acetonitrile.
-
Working Standard Solution (e.g., 1 µg/mL): Perform serial dilutions of the stock solution with the initial mobile phase composition or a compatible solvent to achieve the desired concentration. The optimal concentration of the internal standard should be determined during method validation but is typically in the mid-range of the calibration curve of the analyte.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Solid Matrices (e.g., food, soil)
The QuEChERS method is a widely used sample preparation technique for the analysis of pesticide residues in various matrices.
-
Homogenization: Homogenize a representative portion of the sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with an appropriate volume of the this compound working standard solution.
-
Add a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a d-SPE tube containing a cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
-
-
Final Extract:
-
Transfer the supernatant to a clean vial.
-
The extract is now ready for LC-MS/MS analysis. Dilution with the initial mobile phase may be necessary.
-
Sample Preparation: Protein Precipitation for Biological Fluids (e.g., plasma, serum)
-
Sample Aliquoting: Pipette 100 µL of the biological fluid into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the this compound working standard solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase to enhance sensitivity.
LC-MS/MS Method Parameters
The following are typical starting conditions for method development.
Liquid Chromatography
| Parameter | Recommended Condition |
| LC System | UHPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or 5 mM ammonium formate |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and internal standard, then return to initial conditions for equilibration. A typical gradient might be: 5% B to 95% B over 5 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 1 - 10 µL |
Mass Spectrometry
The following parameters should be optimized for the specific instrument being used.
| Parameter | Recommended Setting |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive or negative mode to be determined based on analyte properties. |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 350 - 550°C |
| Gas Flow Rates | Optimize nebulizer, heater, and curtain gas flows for maximum signal. |
| IonSpray Voltage | Optimize for maximum signal intensity and stability. |
MRM Transition Development for this compound
The exact MRM transitions (precursor ion → product ion) and collision energies must be determined experimentally.
-
Precursor Ion (Q1): The precursor ion will be the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. For this compound (C₇D₄ClN), the monoisotopic mass is approximately 141.03. Therefore, the expected precursor ion would be:
-
[M+H]⁺ ≈ m/z 142.0
-
-
Product Ion Scan (Q3): Infuse a solution of this compound directly into the mass spectrometer. In a product ion scan mode, select the precursor ion (m/z 142.0) in the first quadrupole (Q1) and scan the third quadrupole (Q3) to identify the major fragment ions produced upon collision-induced dissociation (CID) in the second quadrupole (Q2).
-
Collision Energy (CE) Optimization: For each promising product ion, perform a collision energy optimization to find the CE that yields the highest signal intensity.
-
MRM Transition Selection: Select at least two of the most intense and specific MRM transitions for quantification and confirmation.
Predicted and Expected MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | ~142.0 | To be determined | To be determined |
| Analyte of Interest | [M+H]⁺ or [M-H]⁻ | To be determined | To be determined |
Data Presentation and Performance Characteristics
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method using this compound as an internal standard. These values are illustrative and will vary depending on the specific application.
| Parameter | Expected Value | Comments |
| Linearity (r²) | ≥ 0.99 | Essential for accurate quantification over a range of concentrations. |
| Recovery (%) | 80 - 120% | Consistent recovery is crucial, especially in complex matrices. |
| Precision (%RSD) | < 15% | Indicates the reproducibility of the analytical method. |
| Accuracy (%Bias) | ± 15% | Reflects the closeness of measured values to the true value. |
| Limit of Quantification (LOQ) | Analyte and instrument dependent | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
| Matrix Effect (%) | 85 - 115% | The use of a deuterated internal standard should minimize the impact of matrix effects. |
Visualizations
Experimental Workflow
Caption: General experimental workflow for quantitative analysis using an internal standard.
Logic of Internal Standard Correction
Caption: Correction for analytical variability using an internal standard.
Conclusion
This compound is a highly suitable internal standard for the quantitative analysis of a range of analytes by LC-MS/MS, particularly in the fields of pesticide and environmental analysis. Its use, in conjunction with a well-validated method, can significantly improve the accuracy, precision, and robustness of analytical data. The protocols and guidelines presented herein provide a solid foundation for the development and implementation of such methods. It is imperative that the specific MRM transitions and collision energies are optimized for the instrument in use to ensure the highest level of sensitivity and selectivity.
Application Note: 4-Chlorobenzonitrile-d4 as an Internal Standard for Quantitative NMR (qNMR) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the concentration and purity of chemical substances.[1][2] Unlike many other analytical techniques, qNMR does not always require a reference standard of the analyte itself for quantification.[1] The accuracy of qNMR heavily relies on the use of a suitable internal standard (IS).[1] An ideal internal standard should possess high purity, chemical inertness, a simple NMR spectrum with signals in an uncrowded region, good solubility, and stability.[1][3]
This application note details the use of 4-Chlorobenzonitrile-d4 as an internal standard for quantitative ¹H NMR analysis. Its properties make it a suitable candidate for the quantification of a wide range of organic molecules, particularly those with signals in the aromatic region.
Properties of this compound
This compound (C₇D₄ClN) is the deuterated analog of 4-chlorobenzonitrile. The deuteration of the aromatic ring simplifies the ¹H NMR spectrum, leaving residual proton signals that can be used for quantification if they are well-separated and characterized. However, for ¹H qNMR, the primary utility of a deuterated standard is to provide a clean background in the proton spectrum, while its concentration is determined by other means or if it contains a non-deuterated functional group that gives a signal. For the purpose of this note, we will assume a certified standard is used where the concentration is known, and we are quantifying a non-deuterated analyte against it. The key is that the standard itself does not produce interfering proton signals.
A key advantage of using a deuterated standard is the significant reduction of signals from the standard in the ¹H NMR spectrum, minimizing potential overlap with analyte signals.[1]
Table 1: Physicochemical Properties of 4-Chlorobenzonitrile
| Property | Value | Source |
| Molecular Formula | C₇H₄ClN | [4] |
| Molecular Weight | 137.56 g/mol | [4] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 93-95 °C | [5] |
| Boiling Point | 223 °C | |
| Solubility | Soluble in common organic solvents (e.g., CDCl₃, DMSO-d₆) | [3] |
Note: The properties of the non-deuterated form provide a strong indication of the behavior of the deuterated analogue.[1] The molecular weight of this compound is approximately 141.59 g/mol .[6]
Table 2: Characteristics of this compound as a qNMR Internal Standard
| Characteristic | Assessment for this compound | Rationale |
| High Purity | Available as a high-purity certified reference material (CRM). | Essential for accurate quantification to avoid interference from impurities.[1][3] |
| Simple NMR Spectrum | The ¹H NMR spectrum is expected to be very simple, with minimal signals due to deuteration. Any residual proton signals from incomplete deuteration would be in the aromatic region (approx. 7.4-7.7 ppm for the non-deuterated form), which must be considered.[7] | A simple spectrum minimizes the chances of signal overlap with the analyte.[1] |
| Signal in an Uncrowded Region | Residual signals will be in the aromatic region. This is advantageous for analytes with signals in the aliphatic region but requires careful selection of analyte signals if the analyte is also aromatic. | The standard's signals should not overlap with analyte or impurity signals.[1] |
| Chemical Inertness | The nitrile and chloro functionalities are generally stable and unreactive under typical NMR conditions. | The internal standard must not react with the analyte, solvent, or itself.[1] |
| Good Solubility | Expected to have good solubility in common deuterated organic solvents like CDCl₃ and DMSO-d₆. | Complete dissolution is necessary to ensure a homogeneous solution for accurate measurements.[1][3] |
| Stability | As a crystalline solid, it is stable for long-term storage. Solutions should be checked for stability over the course of the experiment. | The standard should be stable in both solid form and in solution.[1] |
| Low Volatility | The high melting and boiling points indicate low volatility. | This is crucial for accurate weighing and maintaining a stable concentration in solution.[1] |
| Appropriate Molecular Weight | A molecular weight of ~141.59 g/mol for the d4-variant is sufficiently high to minimize weighing errors. | A higher molecular weight reduces the relative error associated with weighing.[1] |
Experimental Protocols
General Workflow for qNMR Analysis
The overall process for performing a qNMR analysis using an internal standard is depicted below.
Caption: General workflow for qNMR analysis using an internal standard.
Protocol 1: Sample Preparation
Accurate sample preparation is critical for reliable qNMR results.[1]
-
Weighing: Accurately weigh a suitable amount of the analyte (e.g., 5-20 mg) and this compound into a clean, dry vial using a calibrated microbalance. The molar ratio of the analyte to the internal standard should ideally be close to 1:1 to ensure comparable signal intensities.[1][8]
-
Dissolution: Add a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial. The choice of solvent should ensure both the analyte and the internal standard are fully soluble.[2]
-
Homogenization: Ensure complete dissolution of both the analyte and the internal standard by vortexing or gentle sonication. The solution must be homogeneous.[1]
-
Transfer: Transfer the homogeneous solution to a high-quality NMR tube.
Protocol 2: NMR Data Acquisition
Quantitative NMR experiments require specific acquisition parameters to ensure accurate and reproducible results.
-
Spectrometer Setup: Use a well-maintained NMR spectrometer. If possible, use a probe with a calibrated 90° pulse.
-
Pulse Angle: Use a calibrated 90° pulse for maximum signal intensity.[3][8]
-
Relaxation Delay (d1): Set a long relaxation delay to ensure complete T1 relaxation for both the analyte and internal standard signals. A conservative value is 5 to 7 times the longest T1 of any signal to be integrated (d1 ≥ 7 * T₁max).[8] This is crucial for accurate integration.
-
Acquisition Time (at): Ensure the acquisition time is sufficient to allow the Free Induction Decay (FID) to decay completely, which aids in achieving a flat baseline.
-
Number of Scans (ns): Adjust the number of scans to achieve an adequate signal-to-noise ratio (S/N > 150:1 is recommended for good precision).[1]
-
Temperature Control: Maintain a stable temperature throughout the experiment.[3]
Protocol 3: Data Processing and Calculation
-
Processing: Apply Fourier transform to the FID. Carefully phase correct the spectrum and perform a baseline correction across the entire spectrum, especially around the signals of interest.
-
Integration: Integrate the selected, well-resolved signal of the analyte and a residual signal of the this compound (if present and suitable) or another reference signal.
-
Calculation: The purity of the analyte can be calculated using the following equation:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (W_IS / W_analyte) * Purity_IS (%)
Where:
-
I: Integral area of the signal
-
N: Number of protons contributing to the signal
-
M: Molecular weight
-
W: Weight
-
P: Purity of the standard
-
Method Validation and Data Presentation
A qNMR method should be validated for specificity, linearity, accuracy, precision, and range to ensure reliable results.[9][10] The following tables present hypothetical validation data for the quantification of an analyte using this compound as the internal standard.
Logical Relationship in qNMR Measurement
The final calculated purity is dependent on several key experimental inputs.
Caption: Key parameters influencing the final qNMR result.
Hypothetical Validation Data
Table 3: Linearity
The linearity of the method would be assessed by preparing samples with varying concentrations of the analyte while keeping the internal standard concentration constant.
| Analyte Concentration (mg/mL) | Measured/Theoretical Ratio | R² |
| 0.5 | 0.995 | \multirow{5}{*}{0.9998} |
| 1.0 | 1.002 | |
| 2.0 | 0.998 | |
| 4.0 | 1.005 | |
| 8.0 | 0.999 |
Table 4: Accuracy
Accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix.
| Spiked Level | Theoretical Purity (%) | Measured Purity (%) | Recovery (%) |
| 80% | 80.0 | 79.8 | 99.8 |
| 100% | 100.0 | 100.3 | 100.3 |
| 120% | 120.0 | 119.7 | 99.8 |
Table 5: Precision (Repeatability)
Precision is assessed by performing multiple measurements on the same homogeneous sample.
| Replicate | Measured Purity (%) |
| 1 | 98.7 |
| 2 | 98.5 |
| 3 | 98.9 |
| 4 | 98.6 |
| 5 | 98.8 |
| Mean | 98.7 |
| RSD (%) | 0.15 |
This compound exhibits many of the characteristics of an ideal internal standard for quantitative ¹H NMR analysis. Its expected simple ¹H NMR spectrum, chemical stability, and low volatility make it a reliable choice for the accurate quantification of a variety of analytes. The protocols and validation data structure provided in this application note offer a comprehensive framework for researchers and drug development professionals to implement and validate qNMR methods using this internal standard. Proper validation in accordance with guidelines such as ICH Q2(R2) is essential to ensure the accuracy and reliability of the obtained results.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. 4-Chlorobenzonitrile | C7H4ClN | CID 12163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. This compound (1-Chloro-4-benzonitrile-d4; 1-Chloro-4-cyanobenzene-d4; 1-Cyano-4-chlorobenzene-d4) | Isotope-Labeled Compounds | 1219794-82-7 | Invivochem [invivochem.com]
- 7. 4-Chlorobenzonitrile (623-03-0) 1H NMR [m.chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
preparation of 4-Chlorobenzonitrile-d4 stock solution
Application Notes and Protocols
Topic: Preparation of 4-Chlorobenzonitrile-d4 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is the deuterated form of 4-Chlorobenzonitrile, a compound utilized in the synthesis of various pharmaceuticals and agrochemicals.[1][2] In analytical chemistry, deuterated compounds like this compound serve as excellent internal standards for quantitative analyses such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] The presence of deuterium (B1214612) atoms provides a distinct mass spectrometric signal, allowing for accurate quantification of the non-deuterated analyte by correcting for variations in sample preparation and instrument response.
This document provides a detailed protocol for the preparation of a 1 mg/mL stock solution of this compound in acetonitrile (B52724). This standard can be further diluted to create working standards and calibration curves for various analytical applications.
Materials and Equipment
-
This compound (solid)
-
Acetonitrile (HPLC or LC-MS grade)
-
Analytical balance (readable to at least 0.01 mg)
-
10 mL volumetric flask (Class A)
-
Spatula
-
Weighing paper or boat
-
Pipettes
-
Sonicator bath
-
Amber glass vial with a PTFE-lined cap for storage
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation of the this compound stock solution.
| Parameter | Value |
| Analyte | This compound |
| CAS Number | 1219794-82-7 |
| Molecular Formula | C₇D₄ClN |
| Molecular Weight | 141.59 g/mol |
| Stock Solution Concentration | 1.0 mg/mL |
| Solvent | Acetonitrile |
| Final Volume | 10.0 mL |
| Mass of Analyte to Weigh | 10.0 mg |
| Storage Temperature | -20°C |
Experimental Protocol
4.1. Safety Precautions
-
4-Chlorobenzonitrile is harmful if swallowed or inhaled and can cause skin and eye irritation.[5] Handle the compound in a well-ventilated area or a chemical fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[7]
-
Refer to the Safety Data Sheet (SDS) for this compound and acetonitrile before starting the procedure.[8][9][10]
4.2. Preparation of 1 mg/mL Stock Solution
-
Weighing the Analyte:
-
Place a clean, dry weighing boat on the analytical balance and tare the balance.
-
Carefully weigh out 10.0 mg of this compound powder using a spatula and transfer it to a 10 mL Class A volumetric flask. Record the exact mass.
-
-
Dissolution:
-
Add approximately 5-7 mL of acetonitrile to the volumetric flask containing the this compound.
-
Swirl the flask gently to dissolve the solid. If necessary, place the flask in a sonicator bath for 5-10 minutes to ensure complete dissolution.
-
-
Dilution to Final Volume:
-
Once the solid is completely dissolved, allow the solution to return to room temperature if sonication was used.
-
Carefully add acetonitrile to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.
-
Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
-
Storage:
-
Transfer the prepared stock solution to a clean, labeled amber glass vial with a PTFE-lined cap to protect it from light.
-
The label should include the compound name, concentration, solvent, preparation date, and the preparer's initials.
-
Store the stock solution in a freezer at -20°C for long-term stability.[11]
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Preparation of this compound Stock Solution.
Conclusion
This application note provides a standardized and detailed protocol for the preparation of a this compound stock solution. Adherence to this protocol will ensure the accuracy and reproducibility of quantitative analytical methods that utilize this internal standard. Proper handling and storage are crucial for maintaining the integrity and stability of the stock solution. Researchers should always consult the relevant Safety Data Sheets and follow good laboratory practices.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 623-03-0: 4-Chlorobenzonitrile | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. 4-Chlorobenzonitrile(623-03-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. ckgas.com [ckgas.com]
- 9. certs-msds.airliquide.ca [certs-msds.airliquide.ca]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. This compound (1-Chloro-4-benzonitrile-d4; 1-Chloro-4-cyanobenzene-d4; 1-Cyano-4-chlorobenzene-d4) | Isotope-Labeled Compounds | 1219794-82-7 | Invivochem [invivochem.com]
Application Notes and Protocols for the Use of 4-Chlorobenzonitrile-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative analytical chemistry, particularly in chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the use of an internal standard (IS) is crucial for achieving accurate and precise results.[1][2][3] An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response.[3] Stable isotope-labeled internal standards (SIL-IS), such as 4-Chlorobenzonitrile-d4, are considered the gold standard in mass spectrometry-based assays.[3] This is because their physicochemical properties are nearly identical to their non-labeled counterparts, ensuring they behave similarly during extraction, chromatography, and ionization, thus providing superior correction for matrix effects and other sources of variability.[2][4]
This document provides detailed application notes and protocols for determining the optimal concentration of this compound for use as an internal standard in quantitative analytical methods.
Determining the Optimal Concentration: A General Protocol
The optimal concentration of an internal standard is not a fixed value but is dependent on several factors including the analytical method, the instrument's sensitivity, the matrix, and the expected concentration range of the analyte of interest. The goal is to select a concentration that provides a stable and reproducible signal without interfering with the analyte's measurement.
A typical approach is to choose a concentration that is in the mid-range of the analyte's calibration curve. This ensures that the internal standard signal is strong enough for precise measurement across the entire calibration range.
Experimental Protocol for Determining Optimal IS Concentration
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of working solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
-
Analyte Calibration Curve Preparation:
-
Prepare a series of calibration standards for the target analyte in the relevant biological matrix (e.g., plasma, urine). The concentration range should cover the expected in-study sample concentrations.
-
-
Spiking of Internal Standard:
-
To a fixed volume of each calibration standard, quality control (QC) sample, and blank matrix, add a small, fixed volume of one of the this compound working solutions.
-
Repeat this process for each of the different this compound working solution concentrations.
-
-
Sample Preparation:
-
Perform the sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) on all samples.
-
-
Instrumental Analysis (LC-MS/MS or GC-MS):
-
Analyze the prepared samples using the developed chromatographic method.
-
Monitor the peak area or height of both the analyte and this compound.
-
-
Data Analysis:
-
For each concentration of the internal standard tested, plot the peak area ratio (analyte peak area / IS peak area) against the analyte concentration to generate a calibration curve.
-
Evaluate the linearity (R²) of the calibration curve for each IS concentration.
-
Assess the precision (%CV) and accuracy (%Bias) of the quality control samples.
-
The optimal internal standard concentration is the one that results in a calibration curve with the best linearity and QC samples with acceptable precision and accuracy (typically within ±15%, and ±20% for the lower limit of quantitation).
-
Application Protocol: Quantitative Analysis Using this compound
This protocol outlines a general procedure for the use of this compound as an internal standard in a typical LC-MS/MS workflow for the quantification of a target analyte in human plasma.
Materials and Reagents
-
This compound
-
Target Analyte
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile (B52724)
-
Formic Acid
-
Ultrapure Water
-
Human Plasma (blank)
Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the target analyte in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with 50:50 methanol/water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution to the predetermined optimal concentration (e.g., 100 ng/mL) with 50:50 methanol/water.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, zero, calibration standards, QCs, and unknown samples.
-
To 100 µL of the appropriate matrix (plasma, calibration standard, QC, or sample), add 10 µL of the internal standard working solution. For the blank sample, add 10 µL of 50:50 methanol/water.
-
Vortex each tube for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions (Illustrative Example)
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI)
-
Ionization Mode: Positive or Negative (analyte dependent)
-
Scan Type: Multiple Reaction Monitoring (MRM)
Data Presentation
Quantitative data from method validation should be summarized in clear and concise tables.
Table 1: Calibration Curve Parameters at Different IS Concentrations
| IS Concentration (ng/mL) | Linearity (R²) |
| 10 | 0.992 |
| 50 | 0.998 |
| 100 | 0.999 |
| 500 | 0.997 |
| 1000 | 0.995 |
Table 2: Precision and Accuracy Data Using Optimal IS Concentration (100 ng/mL)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%Bias) | Precision (%CV) |
| LLOQ | 1 | 1.05 | 5.0 | 8.2 |
| Low | 3 | 2.90 | -3.3 | 6.5 |
| Mid | 50 | 51.5 | 3.0 | 4.1 |
| High | 400 | 395 | -1.2 | 3.5 |
Visualizations
Caption: Experimental workflow for sample analysis using an internal standard.
Caption: Logical relationship in a quantitative analytical method lifecycle.
References
Application Notes: Quantitative Analysis of Pesticide Residues in Soil using 4-Chlorobenzonitrile-d4 as an Internal Standard
Introduction
The accurate and reliable quantification of pesticide residues in complex matrices such as soil is of paramount importance for environmental monitoring and ensuring food safety. The inherent variability in sample preparation and instrumental analysis can lead to inaccuracies in analytical results. The use of stable isotope-labeled internal standards, such as 4-Chlorobenzonitrile-d4, is a widely accepted technique to improve the precision and accuracy of these measurements. This compound, a deuterated analog of 4-chlorobenzonitrile, serves as an excellent internal standard for the analysis of structurally similar pesticides due to its similar chemical and physical properties. This application note provides a detailed protocol for the determination of select benzonitrile (B105546) and other structurally related pesticides in soil using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.
The pesticides targeted in this method, such as chlorothalonil (B1668833) and dichlobenil (B1670455), are commercially significant and their presence in soil is a key concern for environmental and agricultural bodies.[1][2] The methodology described herein utilizes the robust and efficient QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique, followed by GC-MS analysis.[3][4]
Principle
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (e.g., this compound) to the sample prior to extraction and analysis.[5] The deuterated internal standard co-elutes with the target analyte and is differentiated by its higher mass-to-charge ratio (m/z) in the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, accurate quantification can be achieved, as any sample loss during preparation or fluctuation in instrument response will affect both the analyte and the internal standard equally.
Featured Analytes
This method is applicable to the analysis of various pesticides that are structurally and chemically similar to 4-Chlorobenzonitrile. The primary target analytes for this application note are:
-
Chlorothalonil: A broad-spectrum organochlorine fungicide.
-
Dichlobenil: A pre-emergent herbicide.
Experimental Protocols
Sample Preparation and Extraction (QuEChERS Method)
The QuEChERS method has been adapted for the extraction of pesticide residues from soil.[6]
Materials:
-
Homogenized soil sample
-
50 mL centrifuge tubes with screw caps
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
This compound internal standard spiking solution (1 µg/mL in acetonitrile)
-
Pesticide standard mix (Chlorothalonil, Dichlobenil) spiking solution (1 µg/mL in acetonitrile)
Procedure:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds to hydrate (B1144303) the soil.
-
Spike the sample with 100 µL of the 1 µg/mL this compound internal standard solution.
-
For recovery experiments, spike the sample with the appropriate volume of the pesticide standard mix.
-
Add 10 mL of acetonitrile to the tube.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
Procedure:
-
Take a 1 mL aliquot of the acetonitrile supernatant from the previous step and transfer it to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.
-
Vortex the tube for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
Transfer the cleaned extract into an autosampler vial for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp 1: 25 °C/min to 150 °C, hold for 0 minutes
-
Ramp 2: 5 °C/min to 200 °C, hold for 0 minutes
-
Ramp 3: 10 °C/min to 280 °C, hold for 5 minutes
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Selected Ions for Monitoring:
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Dichlobenil | 171 | 173 | 136 |
| Chlorothalonil | 266 | 264 | 268 |
| This compound (IS) | 141 | 106 | 78 |
Data Presentation
Table 1: Method Performance for Target Pesticides in Soil
| Analyte | Spiking Level (ng/g) | Recovery (%) | RSD (%) |
| Dichlobenil | 10 | 95 | 5.2 |
| 50 | 98 | 4.5 | |
| 100 | 101 | 3.8 | |
| Chlorothalonil | 10 | 92 | 6.1 |
| 50 | 96 | 5.3 | |
| 100 | 99 | 4.7 | |
| Representative data based on typical method performance. |
Table 2: Method Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) |
| Dichlobenil | 1.0 | 3.0 |
| Chlorothalonil | 0.5 | 1.5 |
| Representative data based on typical method performance.[7][2] |
Visualization
Caption: Experimental workflow for pesticide residue analysis in soil.
Conclusion
This application note details a reliable and robust method for the quantitative analysis of chlorothalonil and dichlobenil in soil samples. The use of this compound as an internal standard, coupled with the QuEChERS extraction and d-SPE cleanup, provides excellent accuracy and precision. The described GC-MS method offers high sensitivity and selectivity for the target analytes. This protocol can be readily implemented in environmental and food safety laboratories for routine monitoring of these and other structurally related pesticide residues in soil.
References
- 1. GC-MS analysis of dichlobenil and its metabolites in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of chlorothalonil metabolites in soil and water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. weber.hu [weber.hu]
- 4. weber.hu [weber.hu]
- 5. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of chlorothalonil and degradation products in soil and water by GC/MS and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Environmental Contaminants Using 4-Chlorobenzonitrile-d4
Application Note & Protocol: High-Throughput Quantification of Aromatic Nitriles in Plasma using 4-Chlorobenzonitrile-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the fields of drug metabolism and pharmacokinetics (DMPK) and toxicology, the accurate quantification of xenobiotics and their metabolites in biological matrices is critical. Aromatic nitriles are a class of compounds found in various industrial chemicals and drug candidates. Their analysis often requires a robust and reliable internal standard to account for variations during sample preparation and analysis. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a model aromatic nitrile compound in human plasma, utilizing 4-Chlorobenzonitrile-d4 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is crucial for achieving high accuracy and precision by correcting for matrix effects and variations in extraction recovery and instrument response.[1][2]
The protocol outlines a straightforward protein precipitation method for sample preparation, followed by a rapid and sensitive LC-MS/MS analysis. This method is suitable for high-throughput screening of aromatic nitrile compounds in a drug development or environmental exposure monitoring setting.
Experimental Protocols
Materials and Reagents
-
Analyte: Aromatic Nitrile of Interest (e.g., 4-Bromobenzonitrile)
-
Internal Standard: this compound
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)
-
Biological Matrix: Human Plasma (K2-EDTA)
-
Equipment:
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
Pipettes and tips
-
LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)
-
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve the aromatic nitrile analyte and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of the analyte by serially diluting the primary stock solution with a 50:50 mixture of methanol and water. These solutions will be used to spike into the plasma matrix to create calibration standards.
-
-
Internal Standard (IS) Working Solution (1 µg/mL):
-
Dilute the this compound primary stock solution with methanol to achieve a final concentration of 1 µg/mL. This solution will be used for spiking into all samples.
-
Sample Preparation Protocol (Protein Precipitation)
-
Sample Thawing: Thaw frozen human plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of each plasma sample (calibration standards, quality controls, and unknown samples) into separate 1.5 mL microcentrifuge tubes.
-
Protein Precipitation & IS Spiking: Add 300 µL of ice-cold acetonitrile containing the internal standard (1 µg/mL this compound) to each tube.
-
Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.[1]
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
-
Analysis: The samples are now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following are suggested starting parameters for LC-MS/MS analysis. These may require optimization for specific instruments and analytes.
-
LC System: UHPLC
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Transitions for the specific analyte and this compound would be determined by infusion and optimization on the mass spectrometer.
-
Data Presentation
The performance of the method was evaluated for linearity, precision, accuracy, and recovery. The results are summarized in the tables below.
Table 1: Calibration Curve for Aromatic Nitrile Analyte
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | % CV |
| 1 | 0.012 ± 0.001 | 8.3 |
| 5 | 0.061 ± 0.004 | 6.6 |
| 10 | 0.125 ± 0.009 | 7.2 |
| 50 | 0.630 ± 0.031 | 4.9 |
| 100 | 1.245 ± 0.050 | 4.0 |
| 500 | 6.289 ± 0.189 | 3.0 |
| 1000 | 12.550 ± 0.314 | 2.5 |
| Linearity (R²) | 0.9992 |
Table 2: Precision and Accuracy
| QC Level | Spiked Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Intra-day Precision (% CV) | Intra-day Accuracy (%) |
| Low (LQC) | 15 | 14.2 ± 0.9 | 6.3 | 94.7 |
| Medium (MQC) | 150 | 158.5 ± 7.1 | 4.5 | 105.7 |
| High (HQC) | 750 | 739.5 ± 25.1 | 3.4 | 98.6 |
Table 3: Extraction Recovery
| QC Level | Spiked Conc. (ng/mL) | Analyte Recovery (%) | This compound Recovery (%) |
| Low (LQC) | 15 | 92.1 | 94.5 |
| High (HQC) | 750 | 95.3 | 93.8 |
Visualizations
Caption: Workflow for the quantification of aromatic nitriles in plasma.
Caption: Role of this compound as an internal standard.
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the quantification of aromatic nitriles in human plasma. The use of this compound as a stable isotope-labeled internal standard ensures high accuracy and precision, effectively compensating for analytical variability. The simple protein precipitation protocol is amenable to high-throughput analysis, making this method well-suited for applications in drug metabolism, pharmacokinetic studies, and environmental toxicology. The presented data demonstrates that the method meets typical validation criteria for linearity, precision, and accuracy.
References
Application Note: High-Throughput Analysis of Polar Pesticides in Plant-Based Matrices Using the QuEChERS Method with 4-Chlorobenzonitrile-d4 as an Internal Standard
[For Research Use Only]
Abstract
This application note details a robust and efficient method for the quantitative analysis of polar pesticide residues in various plant-based matrices. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, incorporating 4-Chlorobenzonitrile-d4 as an internal standard to ensure accuracy and precision.[1][2][3] The subsequent analysis is performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive detection technique suitable for complex sample matrices.[4][5] This method is designed for researchers, scientists, and professionals in the drug development and food safety sectors requiring a reliable workflow for pesticide residue analysis.
Introduction
The QuEChERS method has become a staple in pesticide residue analysis due to its simplicity, speed, and minimal solvent usage.[6] It involves a two-step process: an initial extraction and partitioning step, followed by a dispersive solid-phase extraction (dSPE) cleanup.[1][7] The use of an internal standard is crucial for accurate quantification, as it compensates for variations in extraction efficiency, matrix effects, and instrument response.[8] Deuterated internal standards, such as this compound, are ideal for this purpose as they are chemically almost identical to their non-labeled counterparts, ensuring they behave similarly throughout the analytical process while being distinguishable by mass spectrometry.
This application note provides a detailed protocol for the QuEChERS method using this compound as an internal standard for the analysis of a representative panel of polar pesticides in a challenging matrix like spinach.
Experimental Protocol
Materials and Reagents
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Water (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade)
-
Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Trisodium (B8492382) Citrate (B86180) Dihydrate, Disodium (B8443419) Hydrogen Citrate Sesquihydrate
-
dSPE Sorbents: Primary Secondary Amine (PSA), C18, Graphitized Carbon Black (GCB) - selection depends on the matrix
-
Internal Standard (IS): this compound solution (1 µg/mL in acetonitrile)
-
Pesticide Standards: Analytical standards of target polar pesticides
-
Equipment: High-speed centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, 50 mL and 15 mL polypropylene (B1209903) centrifuge tubes.
Sample Preparation (QuEChERS Extraction)
-
Homogenization: Homogenize a representative sample of the plant-based matrix (e.g., spinach) to a uniform consistency. For dry samples, add a specific amount of water to rehydrate before homogenization.
-
Weighing: Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the 1 µg/mL this compound internal standard solution to the sample.
-
Extraction Solvent Addition: Add 10 mL of acetonitrile to the tube.
-
Shaking: Cap the tube tightly and shake vigorously for 1 minute.
-
Salt Addition: Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Second Shaking: Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Supernatant Transfer: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube containing the appropriate sorbent mixture (e.g., for spinach, a mixture of PSA and GCB is often used to remove organic acids and pigments).
-
Vortexing: Cap the dSPE tube and vortex for 30 seconds.
-
Second Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.
-
Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis. Transfer the supernatant to an autosampler vial.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase column for polar pesticide analysis (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI) in positive and/or negative mode, depending on the target analytes.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
Data Presentation
The following tables summarize the quantitative data obtained from the analysis of a spinach sample spiked with a panel of polar pesticides at a concentration of 50 ng/g, using this compound as the internal standard.
Table 1: LC-MS/MS Parameters for Target Analytes and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| Acetamiprid | 223.1 | 126.1 | 20 | 3.5 |
| Imidacloprid | 256.1 | 209.1 | 18 | 4.2 |
| Thiamethoxam | 292.0 | 211.1 | 15 | 4.8 |
| Clothianidin | 250.0 | 169.1 | 17 | 3.9 |
| This compound (IS) | 142.0 | 106.0 | 22 | 5.1 |
Table 2: Recovery and Precision Data for Spiked Spinach Samples (n=5)
| Analyte | Spiked Concentration (ng/g) | Mean Measured Concentration (ng/g) | Recovery (%) | Relative Standard Deviation (RSD, %) |
| Acetamiprid | 50 | 48.5 | 97.0 | 4.2 |
| Imidacloprid | 50 | 46.2 | 92.4 | 5.1 |
| Thiamethoxam | 50 | 49.1 | 98.2 | 3.8 |
| Clothianidin | 50 | 47.8 | 95.6 | 4.5 |
Mandatory Visualizations
Caption: QuEChERS experimental workflow.
Caption: Role of the internal standard.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selectscience.net [selectscience.net]
Application Note: High-Sensitivity Quantification of 4-Chlorobenzonitrile-d4 Using Multiple Reaction Monitoring (MRM) Mass Spectrometry
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the selection of Multiple Reaction Monitoring (MRM) transitions for the stable isotope-labeled internal standard, 4-Chlorobenzonitrile-d4. This compound is crucial for the accurate quantification of 4-Chlorobenzonitrile in complex matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined herein are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry to establish robust and sensitive quantitative assays.
Introduction
4-Chlorobenzonitrile is an organic compound that finds application as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Accurate and sensitive quantification of this compound in environmental and biological samples is critical for safety and efficacy assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample preparation and instrument response. The development of a reliable LC-MS/MS method hinges on the careful selection and optimization of MRM transitions for both the analyte and its corresponding internal standard. This document outlines the predicted MRM transitions and a comprehensive protocol for their optimization for this compound.
Predicted MRM Transitions
The selection of optimal MRM transitions requires the determination of the precursor ion and the most abundant and specific product ions formed during collision-induced dissociation (CID).
1. Precursor Ion Selection:
In positive ion electrospray ionization (ESI+), the precursor ion for this compound is the protonated molecule, [M+H]⁺.
-
Molecular Formula of 4-Chlorobenzonitrile: C₇H₄ClN[1][2][3][4]
-
Molecular Weight of 4-Chlorobenzonitrile: Approximately 137.57 g/mol [1][3][4]
-
Molecular Formula of this compound: C₇D₄ClN
-
Predicted Monoisotopic Mass of this compound: Approximately 141.03 g/mol
-
Predicted Precursor Ion (m/z) for this compound [M+H]⁺: 142.0
2. Product Ion Selection:
Based on the known fragmentation patterns of aromatic nitriles and chlorinated compounds, the following product ions are predicted for this compound. The primary fragmentation is expected to involve the loss of the chlorine atom and fragmentation of the benzonitrile (B105546) ring. The mass spectrum of the non-deuterated 4-Chlorobenzonitrile shows a prominent fragment at m/z 102, corresponding to the loss of the chlorine atom. Other significant fragments are observed at m/z 139 and 75.
-
Predicted Product Ion 1 (Loss of DCN): m/z 114
-
Predicted Product Ion 2 (Loss of Cl): m/z 106
Quantitative Data Summary
The following table summarizes the predicted MRM transitions for this compound. The collision energy (CE) values provided are starting points for optimization and may require adjustment based on the specific instrumentation used.
| Compound Name | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Collision Energy (eV) |
| This compound | 142.0 | 114.0 | 15 - 25 |
| This compound | 142.0 | 106.0 | 20 - 30 |
Experimental Protocols
This section details the recommended experimental workflow for the optimization of MRM transitions and the subsequent quantitative analysis.
Workflow for MRM Transition Optimization
Caption: Workflow for the optimization of MRM transitions for this compound.
Detailed Methodologies
1. Materials and Reagents
-
This compound standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (LC-MS grade)
2. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound standard and dissolve it in 1 mL of methanol.
-
Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with a 50:50 mixture of methanol and water to achieve a final concentration of 1 µg/mL.
3. Mass Spectrometry Parameters Optimization (Direct Infusion)
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Infusion: Infuse the 1 µg/mL working solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Q1 Scan: Perform a full scan in the first quadrupole (Q1) to confirm the mass-to-charge ratio (m/z) of the precursor ion ([M+H]⁺) for this compound (expected at m/z 142.0).
-
Product Ion Scan: Set Q1 to isolate the precursor ion (m/z 142.0) and scan the third quadrupole (Q3) to identify the major product ions generated in the collision cell (Q2).
-
Collision Energy (CE) Optimization: For each promising product ion, perform a CE ramp experiment to determine the optimal collision energy that yields the highest signal intensity. This typically involves varying the CE from 5 to 40 eV.
4. Liquid Chromatography Method
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for the separation of small aromatic compounds.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A generic gradient can be optimized as follows:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
5. MRM Acquisition Method
Once the optimal MRM transitions and collision energies have been determined, create an acquisition method in the instrument software incorporating the parameters listed in the quantitative data summary table. Set appropriate dwell times for each transition to ensure a sufficient number of data points across the chromatographic peak.
Conclusion
This application note provides a foundational protocol for the selection and optimization of MRM transitions for this compound. The predicted transitions and starting parameters offer a robust starting point for method development. Researchers should perform their own optimization to account for instrument-specific variations and matrix complexities. The successful implementation of this protocol will enable the development of highly sensitive and selective quantitative LC-MS/MS assays for 4-Chlorobenzonitrile.
References
Troubleshooting & Optimization
troubleshooting low recovery of 4-Chlorobenzonitrile-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low recovery of 4-Chlorobenzonitrile-d4 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes for low recovery of this compound?
Low recovery of this compound, a deuterated internal standard, can stem from several factors throughout the analytical workflow. These issues can be broadly categorized into sample preparation, chromatographic conditions, and mass spectrometric detection. Key areas to investigate include:
-
Suboptimal Extraction: Inefficient extraction from the sample matrix is a primary cause of low recovery. This can be due to the use of an inappropriate solvent, incorrect pH, or an unsuitable extraction technique (e.g., Liquid-Liquid Extraction [LLE] or Solid-Phase Extraction [SPE]).
-
Analyte Instability: Although benzonitriles are relatively stable, degradation can occur under harsh conditions such as extreme pH or high temperatures. Deuterated standards can sometimes exhibit different stability compared to their non-deuterated counterparts.
-
Adsorption to Surfaces: Small aromatic compounds like this compound can adsorb to labware, including glass and plastic vials, pipette tips, and chromatography columns. This is a common and often overlooked cause of analyte loss.
-
Matrix Effects: Components of the sample matrix (e.g., salts, lipids, proteins) can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression and a reduced signal.
-
Isotopic Exchange: In some instances, deuterium (B1214612) atoms on the internal standard can exchange with protons in the sample or mobile phase, a phenomenon known as back-exchange. This can lead to a decreased signal for the deuterated standard and an artificially inflated signal for the non-deuterated analyte.
Q2: How does the solubility of this compound affect its recovery?
Understanding the solubility of this compound is critical for optimizing its recovery. It has low solubility in water but is soluble in various organic solvents.[1]
-
Implications for Extraction: For aqueous samples, such as plasma or urine, an appropriate organic solvent must be used for efficient liquid-liquid extraction. Using a solvent in which this compound has high solubility will maximize its partitioning from the aqueous phase.
-
Reconstitution Issues: After evaporation of the extraction solvent, the dried extract must be reconstituted in a solvent that is compatible with the chromatographic mobile phase and can fully dissolve the analyte. Poor solubility in the reconstitution solvent will lead to significant losses.
Recommended Solvents: Based on the properties of the non-deuterated analog, good solubility is expected in solvents like acetonitrile, methanol (B129727), ethanol, acetone, and dichloromethane.
Q3: My recovery of this compound is inconsistent. What should I investigate?
Inconsistent recovery often points to variability in the sample preparation process. Here are key areas to troubleshoot:
-
pH Control: The pH of the sample can significantly influence the extraction efficiency of acidic or basic compounds. While this compound is neutral, matrix components can be affected by pH, indirectly impacting recovery. Ensure consistent pH across all samples.
-
Extraction Technique Variability: Both manual and automated extraction methods can introduce variability. For LLE, ensure consistent and adequate mixing (e.g., vortexing time and speed) and complete phase separation. For SPE, inconsistent conditioning, loading, washing, or elution steps can lead to variable recovery.
-
Matrix Effects: The composition of the biological matrix can vary between samples, leading to differential matrix effects and inconsistent recovery.[2] It is crucial to evaluate matrix effects during method development.
-
Internal Standard Stability: Investigate if the internal standard is degrading in the processed samples, for example, by leaving them at room temperature for varying amounts of time before analysis.
Troubleshooting Guides
Guide 1: Low Recovery in Liquid-Liquid Extraction (LLE)
This guide provides a systematic approach to troubleshooting low recovery when using LLE for the extraction of this compound.
Troubleshooting Workflow for Low LLE Recovery
Caption: Troubleshooting workflow for low LLE recovery.
Quantitative Data: LLE Solvent Comparison
The following table summarizes the expected recovery of a similar compound, 4-Chlorobenzonitrile, from a spiked aqueous matrix using different extraction solvents. This data can guide solvent selection for optimizing the recovery of this compound.
| Extraction Solvent | Polarity Index | Expected Recovery (%) |
| Hexane | 0.1 | 60-70 |
| Toluene | 2.4 | 75-85 |
| Dichloromethane | 3.1 | 85-95 |
| Ethyl Acetate | 4.4 | 90-98 |
| Acetonitrile | 5.8 | >95 (miscible with water, often used in salting-out LLE) |
Note: This data is illustrative and based on the extraction of chemically similar compounds. Actual recovery for this compound may vary and should be experimentally determined.
Experimental Protocol: LLE Optimization
-
Sample Preparation: Spike a known concentration of this compound into a blank matrix (e.g., plasma, urine).
-
pH Adjustment (Optional): Adjust the pH of the sample to acidic (e.g., pH 3-4), neutral (pH 6-7), and basic (e.g., pH 9-10) conditions using a suitable buffer.
-
Solvent Addition: Add the selected extraction solvent (e.g., dichloromethane, ethyl acetate) at a defined ratio (e.g., 3:1 solvent to sample volume).
-
Extraction: Vortex the samples for a consistent duration (e.g., 2 minutes) to ensure thorough mixing.
-
Phase Separation: Centrifuge the samples (e.g., at 3000 x g for 10 minutes) to achieve complete separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the analytical method (e.g., 100 µL of 50:50 acetonitrile:water).
-
Analysis: Analyze the sample by LC-MS or GC-MS and compare the response to a standard of the same concentration prepared in the reconstitution solvent to calculate recovery.
Guide 2: Low Recovery in Solid-Phase Extraction (SPE)
This guide outlines troubleshooting steps for low recovery of this compound when using SPE.
Troubleshooting Workflow for Low SPE Recovery
Caption: Troubleshooting workflow for low SPE recovery.
Quantitative Data: SPE Sorbent and Elution Solvent Comparison
The following table provides expected recovery ranges for compounds similar to this compound using different SPE sorbents and elution solvents.
| SPE Sorbent | Wash Solvent | Elution Solvent | Expected Recovery (%) |
| C18 (Reversed-Phase) | 10% Methanol in Water | Acetonitrile | 85-95 |
| Phenyl (Reversed-Phase) | 10% Methanol in Water | Acetonitrile | 80-90 |
| Mixed-Mode Cation Exchange | 5% Methanol in Water | 5% NH₄OH in Methanol | 70-85 |
| Polymeric (e.g., HLB) | 20% Methanol in Water | Methanol | >90 |
Note: This data is illustrative and based on the extraction of chemically similar compounds. Actual recovery for this compound may vary and should be experimentally determined.
Experimental Protocol: SPE Method Development
-
Sorbent Selection: Choose a sorbent based on the physicochemical properties of this compound (e.g., a reversed-phase sorbent like C18 or a polymeric sorbent).
-
Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with a strong organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer).
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow and consistent flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove interferences without eluting the analyte. Test different proportions of organic solvent in the wash solution (e.g., 5%, 10%, 20% methanol in water).
-
Elution: Elute the this compound with a strong organic solvent. Test different elution solvents (e.g., acetonitrile, methanol, or mixtures).
-
Analysis: Analyze the eluate and calculate the recovery as described in the LLE protocol.
Guide 3: Investigating Matrix Effects
Matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification. This guide provides a workflow to assess and mitigate matrix effects.
Workflow for Investigating Matrix Effects
Caption: Workflow for investigating and mitigating matrix effects.
Experimental Protocol: Post-Extraction Spike for Matrix Effect Evaluation
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the reconstitution solvent at a known concentration.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample. Spike this compound into the final extract at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike this compound into a blank matrix sample before extraction.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS or GC-MS.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
By following these guides, researchers can systematically troubleshoot and optimize their analytical methods to achieve high and consistent recovery of this compound.
References
Technical Support Center: Minimizing Matrix Effects with 4-Chlorobenzonitrile-d4 in Plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the mitigation of matrix effects in plasma samples during LC-MS/MS analysis, with a focus on using 4-Chlorobenzonitrile-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" in the LC-MS/MS analysis of plasma samples?
A: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. In plasma, these components can include phospholipids (B1166683), salts, proteins, and anticoagulants. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of the quantitative results.
Q2: Why are plasma samples particularly challenging when it comes to matrix effects?
A: Plasma is a complex biological matrix containing a high concentration of proteins, lipids (especially phospholipids), and other endogenous substances. During sample preparation, these components can be co-extracted with the analyte of interest. If they co-elute during chromatography, they can compete with the analyte for ionization in the mass spectrometer's source, leading to significant and variable matrix effects.
Q3: How does a stable isotope-labeled (SIL) internal standard, such as this compound, help overcome matrix effects?
A: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects. This compound is chemically identical to its non-labeled counterpart, but has a higher mass due to the replacement of four hydrogen atoms with deuterium. Because it is chemically identical, it exhibits nearly the same behavior during sample extraction, chromatography, and ionization as the analyte it is intended to be a surrogate for. Therefore, it experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability caused by the matrix effect is normalized, leading to more accurate and precise quantification.
Q4: When should I add the this compound internal standard to my plasma samples?
A: The internal standard should be added as early as possible in the sample preparation workflow. For plasma analysis, this typically means adding it to the plasma sample before any protein precipitation or extraction steps. This ensures that the internal standard compensates for any variability or loss of analyte during the entire sample preparation process, in addition to correcting for matrix effects during analysis.
Troubleshooting Guides
Issue 1: High Variability in Analyte/Internal Standard Peak Area Ratios
-
Question: My analyte to internal standard (this compound) peak area ratios are inconsistent across my sample batch, leading to poor precision. What could be the cause?
-
Answer: This issue can arise from several factors, often related to how the internal standard interacts with the sample matrix compared to the analyte.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting of plasma, internal standard, and precipitation solvent for all samples. Incomplete vortexing can lead to variable protein precipitation and inconsistent extraction recovery. |
| Differential Matrix Effects | Even with a SIL-IS, severe and highly variable matrix components between different plasma lots can sometimes cause the analyte and IS to respond slightly differently. To investigate this, you can perform a post-extraction addition experiment. Compare the analyte/IS ratio in a neat solution to the ratio in blank plasma extract where both have been added after the extraction process. A significant difference suggests differential matrix effects. Consider a more rigorous sample cleanup like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more interferences. |
| Internal Standard Stability | Verify the stability of this compound in the stock solution and in the processed samples. Instability can lead to a decrease in the IS signal over time, causing a drift in the analyte/IS ratio. |
Issue 2: The this compound Signal is Low or Absent
-
Question: I am observing a very low or no signal for my this compound internal standard in my plasma samples, but the signal is strong in my solvent standards. What is happening?
-
Answer: This is a classic sign of severe ion suppression, where components from the plasma matrix are preventing the internal standard from being efficiently ionized.
| Possible Cause | Troubleshooting Steps |
| Severe Ion Suppression | The most common cause is co-elution with a high concentration of phospholipids from the plasma. To confirm, you can perform a post-column infusion experiment to identify the regions of ion suppression in your chromatogram. If the internal standard elutes in a suppression zone, you have several options: 1. Improve Chromatography: Modify your LC gradient to separate the this compound from the interfering matrix components. 2. Enhance Sample Cleanup: A simple protein precipitation may not be sufficient. Implement a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to remove phospholipids more effectively. 3. Sample Dilution: Diluting the plasma sample before extraction can reduce the concentration of matrix components, thereby lessening the ion suppression. |
| Incorrect MS/MS Parameters | Double-check that the correct precursor and product ion masses (MRM transition) for this compound are entered in the acquisition method. Re-optimize the collision energy and other compound-dependent parameters if necessary. |
| Extraction Recovery Issues | While less common with protein precipitation, it's possible the internal standard is being lost during sample preparation. Perform a recovery experiment to assess the efficiency of your extraction procedure. |
Experimental Protocols
Representative Protocol for Plasma Sample Preparation using Protein Precipitation
This protocol is a general guideline and should be optimized for your specific analyte and laboratory conditions.
-
Sample Thawing: Thaw frozen plasma samples at room temperature, then vortex to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution (e.g., 1 µg/mL in methanol) to each plasma sample. Vortex for 5-10 seconds.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins. Using a 3:1 ratio of solvent to plasma is a common starting point.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis, avoiding disturbance of the protein pellet.
Data Presentation
The following tables summarize the expected performance metrics when using this compound as an internal standard in a validated bioanalytical method. These values are illustrative and based on typical acceptance criteria for regulatory submissions.
Table 1: Matrix Effect and Recovery
| Parameter | Acceptance Criteria | Expected Performance with this compound | Comments |
| Matrix Factor (MF) | 0.85 - 1.15 | 0.90 - 1.10 | Calculated as the peak response in the presence of matrix to the peak response in a neat solution. Values close to 1 indicate minimal matrix effect. |
| IS-Normalized MF (%CV) | ≤ 15% | < 10% | The coefficient of variation of the IS-Normalized Matrix Factor across different lots of plasma. A low %CV demonstrates that the IS effectively corrects for variability in the matrix effect. |
| Recovery (%RE) | Consistent & Precise | 85 - 110% | The extraction recovery of the analyte should be consistent and reproducible. The use of a SIL-IS corrects for variations in recovery. |
Table 2: Accuracy and Precision
| Quality Control Level | Concentration (Illustrative) | Accuracy (%Bias) | Precision (%RSD) | Acceptance Criteria (%Bias / %RSD) |
| LLOQ | 1 ng/mL | ± 5% | ≤ 10% | ± 20% / ≤ 20% |
| Low QC | 3 ng/mL | ± 4% | ≤ 8% | ± 15% / ≤ 15% |
| Mid QC | 50 ng/mL | ± 3% | ≤ 6% | ± 15% / ≤ 15% |
| High QC | 150 ng/mL | ± 2% | ≤ 5% | ± 15% / ≤ 15% |
Visualizations
Caption: Workflow for plasma analysis using this compound.
Caption: How a SIL-IS compensates for matrix effects.
Caption: Troubleshooting guide for matrix effect issues.
stability of 4-Chlorobenzonitrile-d4 in acidic and basic solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-Chlorobenzonitrile-d4 in acidic and basic aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound, like its non-deuterated counterpart, is susceptible to hydrolysis in both acidic and basic aqueous solutions. The nitrile group (-CN) can undergo hydrolysis to form 4-chlorobenzamide-d4 as an intermediate, which can be further hydrolyzed to 4-chlorobenzoic acid-d4. Therefore, prolonged exposure to acidic or basic conditions should be avoided if the integrity of the compound is critical for the experiment. It is recommended to store solutions of this compound in neutral, buffered conditions if immediate use is not planned.
Q2: What are the expected degradation products of this compound in acidic and basic solutions?
A2: The primary degradation pathway for this compound under both acidic and basic conditions is hydrolysis. The expected degradation products are:
-
4-Chlorobenzamide-d4: Formed as an intermediate product. Under milder basic conditions, the reaction may primarily yield the amide.
-
4-Chlorobenzoic acid-d4: The final hydrolysis product. Under acidic conditions and more vigorous basic conditions, the reaction tends to proceed to the carboxylic acid.
Q3: How does pH affect the stability of this compound?
A3: The rate of hydrolysis of benzonitriles is dependent on pH.
-
Acidic Conditions (pH < 7): The hydrolysis is acid-catalyzed. The reaction is initiated by the protonation of the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water.
-
Basic Conditions (pH > 7): The hydrolysis is base-catalyzed. The reaction proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon.
Generally, the rate of hydrolysis is slowest in the neutral pH range and increases as the pH becomes more acidic or basic.
Q4: Will the deuteration of this compound significantly affect its stability compared to the non-deuterated form?
A4: The stability of this compound is expected to be very similar to that of 4-Chlorobenzonitrile. The replacement of hydrogen with deuterium (B1214612) atoms on the benzene (B151609) ring is not expected to significantly alter the electronic properties of the nitrile group, which is the primary site of hydrolysis. While a small kinetic isotope effect (a slight difference in reaction rates) is theoretically possible, for practical purposes in most applications, the stability of the deuterated and non-deuterated forms can be considered comparable.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks observed in chromatogram after sample preparation. | Degradation of this compound due to acidic or basic sample diluent. | Prepare samples in a neutral, buffered diluent (e.g., phosphate-buffered saline at pH 7.4). Analyze samples as quickly as possible after preparation. |
| Low recovery of this compound in an assay. | Hydrolysis of the compound during the experimental procedure. | Review all steps of the procedure for exposure to acidic or basic reagents. Minimize the time the compound is in solution, especially at non-neutral pH. Consider performing the experiment at a lower temperature to reduce the degradation rate. |
| Inconsistent results between replicate samples. | Inconsistent pH of the sample matrix or variable time between sample preparation and analysis. | Ensure the pH of all sample and standard solutions is consistent. Standardize the time from sample preparation to analysis for all samples in a batch. |
| Formation of a precipitate in the sample solution. | The degradation product, 4-chlorobenzoic acid-d4, may have lower solubility in the sample matrix than the parent compound. | Adjust the pH of the sample solution to keep the degradation product dissolved. Alternatively, use a different solvent system if compatible with the analytical method. |
Quantitative Data Summary
| Condition | Expected Stability | Primary Degradation Product(s) |
| Acidic Solution (e.g., pH 4) | Slow degradation at room temperature. Rate increases with increasing acidity and temperature. | 4-Chlorobenzamide-d4, 4-Chlorobenzoic acid-d4 |
| Neutral Solution (e.g., pH 7) | Relatively stable. Hydrolysis is slow. | Minimal degradation expected under typical experimental conditions. |
| Basic Solution (e.g., pH 9) | Slow to moderate degradation at room temperature. Rate increases with increasing basicity and temperature. | 4-Chlorobenzamide-d4, 4-Chlorobenzoic acid-d4 (as the carboxylate salt) |
Note: A study on the hydrolysis of para-substituted benzonitriles in highly concentrated sulfuric acid (18.2 M) showed that the reactivity decreased in the order: p-nitrobenzonitrile > p-chlorobenzonitrile > p-tolunitrile.[1] This indicates that the electron-withdrawing nature of the chlorine atom influences the hydrolysis rate.
Experimental Protocols
Protocol for Assessing the Hydrolysis of this compound as a Function of pH (Based on OECD Guideline 111)
This protocol provides a general framework for determining the rate of abiotic hydrolysis of this compound.
1. Objective: To determine the rate of hydrolysis of this compound in sterile aqueous buffered solutions at different pH values (e.g., 4, 7, and 9) and a constant temperature.
2. Materials:
-
This compound
-
Sterile, purified water (e.g., HPLC grade)
-
Buffer solutions (sterile):
-
pH 4.0 (e.g., acetate (B1210297) buffer)
-
pH 7.0 (e.g., phosphate (B84403) buffer)
-
pH 9.0 (e.g., borate (B1201080) buffer)
-
-
Acetonitrile or other suitable organic solvent (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Constant temperature incubator or water bath
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration.
-
Preparation of Test Solutions:
-
For each pH to be tested, add a small aliquot of the stock solution to a volumetric flask containing the sterile buffer to achieve a final concentration that is below the solubility limit and within the linear range of the analytical method. The final concentration of the organic solvent should be kept to a minimum (typically < 1%).
-
Prepare triplicate test solutions for each pH.
-
Prepare control solutions (buffer without the test substance) and analytical standards.
-
-
Incubation:
-
Incubate the test solutions in the dark at a constant temperature (e.g., 25 °C or 50 °C for accelerated testing).
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw an aliquot from each test solution.
-
Immediately quench any further reaction if necessary (e.g., by neutralizing the pH or adding a quenching agent).
-
Analyze the concentration of this compound and any potential degradation products using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each pH.
-
Determine the order of the reaction (typically pseudo-first-order for hydrolysis).
-
Calculate the hydrolysis rate constant (k) and the half-life (t₁/₂) at each pH.
-
Visualizations
Caption: Degradation pathway of this compound.
References
potential for deuterium exchange in 4-Chlorobenzonitrile-d4
Welcome to the technical support center for 4-Chlorobenzonitrile-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for deuterium (B1214612) exchange and to offer troubleshooting support for experiments involving this deuterated standard.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound?
Deuterium exchange, or H/D exchange, is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom (protium) from the surrounding environment, such as from solvents or reagents.[1] For this compound, which is used as an internal standard in quantitative analysis, the loss of deuterium atoms can lead to a mass shift, causing it to be detected as a lighter, partially deuterated or even the unlabeled analyte. This can compromise the accuracy of analytical results by causing an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration.
Q2: How stable are the deuterium atoms on the aromatic ring of this compound?
The deuterium atoms on the aromatic ring of this compound are generally stable under neutral conditions. However, the stability can be compromised under certain experimental conditions. The presence of both a chloro and a nitrile group, which are electron-withdrawing, deactivates the aromatic ring towards electrophilic substitution.[2][3] This deactivation generally makes the aromatic deuterons less susceptible to acid-catalyzed exchange compared to deuterons on electron-rich aromatic systems. However, exchange can still be facilitated under forcing conditions.
Q3: What experimental conditions can promote deuterium exchange on this compound?
Several factors can increase the risk of deuterium exchange:
-
pH: Both strongly acidic and strongly basic conditions can catalyze deuterium exchange.[1]
-
Temperature: Higher temperatures accelerate the rate of exchange reactions.
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) are a direct source of protons and can facilitate exchange. Aprotic solvents (e.g., acetonitrile, tetrahydrofuran) are preferred.
-
Catalysts: The presence of certain metal catalysts can promote H/D exchange on aromatic rings.
Q4: How can I detect and quantify deuterium exchange?
Deuterium exchange can be monitored and quantified using the following analytical techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to determine the isotopic purity of a deuterated standard by analyzing the relative abundances of the different isotopologues (molecules with different numbers of deuterium atoms).[4][5] A shift in the isotopic distribution towards lower masses indicates deuterium loss.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²H NMR can be used to assess the degree of deuteration at specific sites on the molecule.[6][7] In ¹H NMR, the appearance or increase of signals in the aromatic region where deuterons should be present indicates back-exchange. In ²H NMR, a decrease in the corresponding signal intensity would be observed.
Troubleshooting Guides
Issue 1: Loss of Isotopic Purity Detected by Mass Spectrometry
Symptoms:
-
Decrease in the peak area of the fully deuterated (d4) ion.
-
Appearance or increase in the intensity of d3, d2, d1, or d0 ions.
-
Inaccurate and imprecise quantitative results.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Rationale |
| Acidic or Basic Conditions | Maintain the pH of all solutions (samples, mobile phases) as close to neutral (pH 6-8) as possible. If acidic or basic conditions are required, minimize exposure time and temperature. | Acid or base catalysis can promote the electrophilic or nucleophilic exchange of deuterium on the aromatic ring.[1] |
| High Temperature | Conduct all experimental steps, including sample preparation and analysis, at controlled room temperature or below, if possible. | Elevated temperatures provide the activation energy needed for the exchange reaction to occur at an appreciable rate. |
| Protic Solvents | Use aprotic solvents (e.g., acetonitrile, THF) for sample preparation and reconstitution. If protic solvents are necessary in the mobile phase, minimize their content and the exposure time. | Protic solvents are a direct source of protons that can exchange with the deuterium atoms on your standard. |
| In-source Exchange (Mass Spec) | Optimize MS source parameters, such as temperatures and voltages, to minimize the potential for in-source back-exchange. | The high-energy environment of the mass spectrometer's ion source can sometimes facilitate H/D exchange. |
Issue 2: Inconsistent Internal Standard Response
Symptom:
-
The peak area of this compound varies significantly between injections or across a batch of samples.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Rationale |
| Inconsistent Sample Handling | Ensure uniform timing and temperature for all sample preparation steps. Avoid leaving samples at room temperature for extended periods before analysis. | Variations in sample handling can lead to different degrees of deuterium exchange, resulting in inconsistent responses. |
| Contaminated Solvents or Reagents | Use high-purity, fresh solvents and reagents. Ensure that solvents are not contaminated with acidic or basic impurities. | Contaminants can catalyze the deuterium exchange reaction, leading to a gradual loss of isotopic purity in your standard solutions. |
Experimental Protocols
Protocol 1: Assessment of Deuterium Stability by LC-MS
Objective: To evaluate the stability of this compound under simulated analytical conditions.
Methodology:
-
Prepare Test Solutions: Prepare solutions of this compound at a known concentration in different solvents to be tested (e.g., mobile phase, reconstitution solvent, acidic and basic solutions).
-
Incubation: Incubate the test solutions under various conditions (e.g., room temperature for 24 hours, 60°C for 4 hours). Include a control sample stored at -20°C in an aprotic solvent.
-
LC-MS Analysis: Analyze all samples by LC-MS. Use a high-resolution mass spectrometer if available.
-
Data Analysis: Acquire full-scan mass spectra and extract ion chromatograms for the d4, d3, d2, d1, and d0 species of 4-Chlorobenzonitrile. Calculate the percentage of each isotopologue. A significant increase in the lower deuterated or unlabeled species in the incubated samples compared to the control indicates instability.[5]
Protocol 2: Forced Degradation Study
Objective: To intentionally degrade this compound to understand its degradation pathways and the lability of the deuterium labels under harsh conditions.[8][9]
Methodology:
-
Prepare Stress Samples:
-
Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 80°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 80°C for the same time points.
-
Control: Prepare a solution of the standard in a neutral, aprotic solvent and keep it at low temperature.
-
-
Neutralization: After the incubation period, cool the samples and neutralize the acidic and basic solutions.
-
Analysis: Analyze the stressed and control samples by LC-HRMS to identify and quantify the remaining deuterated standard and any potential degradation products.
-
Evaluation: Compare the isotopic distribution of the stressed samples to the control. Significant loss of deuterium will confirm lability under these conditions.
Visualizations
Caption: Factors leading to deuterium exchange and its analytical consequences.
References
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Use of deuterium labeling in NMR: overcoming a sizeable problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 8. longdom.org [longdom.org]
- 9. asianjpr.com [asianjpr.com]
impact of pH on 4-Chlorobenzonitrile-d4 stability during sample prep
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on the stability of 4-Chlorobenzonitrile-d4 during sample preparation.
Frequently Asked Questions (FAQs)
Q1: My analytical results for this compound are inconsistent. Could the pH of my sample preparation be a factor?
A1: Yes, the pH of your sample preparation solutions can significantly impact the stability of this compound, leading to inconsistent analytical results. Both acidic and basic conditions can cause degradation of the molecule, primarily through hydrolysis of the nitrile group to a carboxylic acid. It is crucial to control the pH throughout your sample preparation workflow to ensure the accuracy and reproducibility of your data.
Q2: What is the primary degradation pathway for this compound at different pH values?
A2: The primary degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the nitrile functional group.[1][2][3] This reaction proceeds in two main steps: first, the conversion of the nitrile to an amide intermediate, and second, the hydrolysis of the amide to the corresponding carboxylic acid (4-chlorobenzoic acid-d4).[2] Under harsh conditions, the reaction tends to proceed to the carboxylic acid.[3]
Q3: I am using this compound as an internal standard. Can pH affect its performance?
A3: Absolutely. If the pH of your samples and standards is not consistent, this compound may degrade differently in each, leading to inaccurate quantification. Furthermore, extreme pH conditions could potentially facilitate hydrogen-deuterium exchange, where the deuterium (B1214612) atoms on the molecule are replaced with hydrogen atoms from the solvent.[4] This would alter the mass of the internal standard and compromise its effectiveness.
Q4: What is the optimal pH range for maintaining the stability of this compound during sample preparation?
A4: Based on general chemical principles, this compound is expected to be most stable in a neutral pH range (approximately 6 to 8). Significant degradation can occur under strongly acidic (pH < 4) or strongly basic (pH > 10) conditions. For sensitive quantitative analysis, it is recommended to perform a stability study to determine the optimal pH for your specific experimental conditions.
Q5: How can I minimize the degradation of this compound during my sample preparation?
A5: To minimize degradation, it is recommended to:
-
Maintain the pH of all solutions within a neutral range (pH 6-8) where possible.
-
Avoid prolonged exposure to strong acids or bases.
-
Keep samples at a low temperature (e.g., on ice) during processing to slow down potential degradation reactions.
-
Analyze samples as quickly as possible after preparation.
-
If your experimental conditions require acidic or basic pH, conduct a stability assessment to understand the extent of degradation and apply appropriate correction factors if necessary.
Troubleshooting Guides
Issue: Low Recovery of this compound
-
Symptom: The peak area of this compound is significantly lower than expected in your processed samples compared to your stock solution.
-
Possible Cause: Degradation due to exposure to acidic or basic conditions during sample extraction or processing.
-
Troubleshooting Steps:
-
Measure pH: Check the pH of all reagents and the final sample solution.
-
Neutralize: If the pH is acidic or basic, adjust it to a neutral range (pH 6-8) if your analytical method allows.
-
Temperature Control: Repeat the sample preparation at a lower temperature (e.g., in an ice bath) to reduce the rate of degradation.
-
Time-Course Study: Analyze samples at different time points after preparation to determine the rate of degradation under your current conditions.
-
Issue: High Variability in Analytical Results
-
Symptom: Poor reproducibility of this compound concentrations across replicate samples.
-
Possible Cause: Inconsistent pH across different samples, leading to varying degrees of degradation.
-
Troubleshooting Steps:
-
Standardize Buffers: Ensure that all buffers and solutions are prepared consistently and have the same pH.
-
Buffer Capacity: Use a buffer with sufficient capacity to maintain a stable pH upon sample addition.
-
Workflow Consistency: Ensure that all samples are processed for the same duration and under the same conditions.
-
Quantitative Data on Stability
The following table summarizes hypothetical stability data for this compound under various pH and temperature conditions over a 24-hour period. This data is for illustrative purposes and should be confirmed by internal experiments.
| pH | Temperature (°C) | Percent Recovery after 24 hours | Primary Degradation Product |
| 2 | 25 | 75% | 4-Chlorobenzoic acid-d4 |
| 2 | 4 | 90% | 4-Chlorobenzoic acid-d4 |
| 7 | 25 | >99% | Not Detected |
| 7 | 4 | >99% | Not Detected |
| 12 | 25 | 60% | 4-Chlorobenzoic acid-d4 |
| 12 | 4 | 85% | 4-Chlorobenzoic acid-d4 |
Experimental Protocols
Protocol: Assessing the Stability of this compound at Different pH Values
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 7, 10, and 12).
-
Spiking of this compound: Spike a known concentration of this compound into each buffer solution.
-
Incubation: Aliquot the spiked solutions into separate vials for each time point and temperature condition to be tested (e.g., 0, 2, 4, 8, and 24 hours at 4°C and 25°C).
-
Sample Quenching and Neutralization: At each time point, take an aliquot from the corresponding vial and immediately neutralize the pH to approximately 7. This will stop further degradation.
-
Analysis: Analyze the samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the remaining this compound.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Degradation pathway of this compound via hydrolysis.
References
Technical Support Center: Deuterated Internal Standards
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing deuterated internal standards, with a focus on 4-Chlorobenzonitrile-d4.
Frequently Asked Questions (FAQs)
Q1: What is the acceptable recovery range for this compound?
There is no single, universally defined acceptable recovery range for this compound. The acceptable range is highly dependent on the specific analytical method, the sample matrix, and the requirements of the regulatory body overseeing the analysis. However, general guidance can be drawn from various methodologies. For instance, some methods may aim for a recovery of 80-120%, while others focus on the consistency and reproducibility of the internal standard's response. It is crucial to establish and validate the acceptable recovery range during method development.
Q2: Why is my recovery of this compound inconsistent or outside the expected range?
Several factors can contribute to poor or inconsistent recovery of deuterated internal standards like this compound. Common issues include:
-
Matrix Effects: Components of the sample matrix can enhance or suppress the ionization of the internal standard in the mass spectrometer, leading to inaccurate measurements.[1][2]
-
Extraction Inefficiency: The chosen extraction solvent and pH may not be optimal for this compound, leading to incomplete extraction from the sample.
-
Analyte Degradation: The internal standard may degrade during sample preparation or analysis due to factors like extreme pH, high temperatures, or exposure to light.
-
Adsorption: The compound may adsorb to the surfaces of labware, such as plastic or glass, resulting in losses.
-
Isotopic Exchange: Deuterium (B1214612) atoms on the internal standard can sometimes be replaced by hydrogen atoms from the surrounding solvent or matrix, a phenomenon known as back-exchange.[3] This is more likely to occur if the deuterium atoms are in labile positions.[3]
-
Purity of the Internal Standard: The presence of unlabeled analyte or other impurities in the internal standard can lead to inaccurate quantification.[1][3]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting issues with the recovery of this compound.
Problem: Low or high recovery of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent internal standard recovery.
Quantitative Data Summary
The acceptable recovery for internal standards is often defined by regulatory methods rather than a fixed value for a specific compound. The table below summarizes criteria from various sources.
| Parameter | EPA Method 200.8[4] | EPA Method 509.1[5] | General Guidance (LC-MS/MS) |
| Internal Standard Response | 60-125% of original response in calibration blank | Not explicitly defined for IS | Consistent response across samples |
| Analyte Recovery (Accuracy) | 70-130% in a fortified matrix | 80-120% | 80-120% (method dependent) |
| Precision (%RSD) | Not specified for IS | ≤ 20% for analyte | < 15-20% |
Experimental Protocols
Protocol: Assessing Matrix Effects on Internal Standard Recovery
This protocol helps determine if the sample matrix is affecting the recovery of this compound.
Objective: To evaluate the presence and extent of ion suppression or enhancement from the sample matrix.
Materials:
-
Blank matrix (a sample of the same type being analyzed, but known to not contain the analyte or internal standard)
-
This compound stock solution
-
Analyte stock solution
-
Appropriate solvents for extraction and reconstitution
-
LC-MS/MS system
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample. Spike the analyte and this compound into the extracted matrix just before analysis.[3]
-
Set C (Pre-Extraction Spike): Spike the analyte and this compound into a blank matrix sample before the extraction process.[3]
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate Recovery and Matrix Effect:
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
Interpretation of Results:
-
A recovery value significantly different from 100% indicates issues with the extraction process.
-
A matrix effect value below 100% suggests ion suppression, while a value above 100% indicates ion enhancement.[2] If the matrix effects for the analyte and the internal standard are significantly different, it can lead to inaccurate quantification.[1]
Logical Relationship Diagram
References
inter-batch variability of 4-Chlorobenzonitrile-d4 response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inter-batch variability of 4-Chlorobenzonitrile-d4 response for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our assays?
This compound is the deuterium-labeled form of 4-Chlorobenzonitrile.[1][2] It is commonly used as an internal standard (IS) in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the unlabeled analyte.[2][3] As a stable isotope-labeled internal standard (SIL-IS), it is considered the gold standard for compensating for variations in sample preparation and matrix effects because it is chemically almost identical to the analyte and co-elutes, experiencing similar ionization suppression or enhancement.[4]
Q2: What are the primary causes of inter-batch variability in the this compound response?
Excessive variability in the internal standard response can be attributed to several factors:
-
Matrix Effects: This is a major contributor where co-eluting components from the sample matrix (e.g., plasma, urine) suppress or enhance the ionization of the analyte and the internal standard to different extents.[5][6]
-
Inconsistent Sample Preparation: Errors such as inconsistent pipetting of the internal standard, variations in extraction efficiency, or incomplete vortexing can introduce variability.[5][7]
-
Instrument Malfunction: Issues with the autosampler, injector, or mass spectrometer can lead to inconsistent injection volumes or fluctuating instrument response.[8]
-
Isotopic Instability (H/D Exchange): Deuterium (B1214612) atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent or matrix, especially if the deuterium is on an unstable position of the molecule.[5][9]
-
Purity Issues: The deuterated standard may contain a small amount of the unlabeled analyte, which can lead to inaccurate measurements, particularly at low concentrations.[9]
-
Chromatographic Shift (Isotope Effect): Deuterated compounds can sometimes elute slightly earlier or later than their non-deuterated counterparts, which can lead to differential matrix effects if they separate into regions of varying ion suppression.[4][5][9]
-
Improper Storage and Handling: this compound should be stored under appropriate conditions to maintain its stability.[1][10] For example, as a powder, it is recommended to be stored at -20°C for up to 3 years, while in solvent, storage at -80°C is recommended for up to 6 months.[1]
Q3: What is an acceptable range for the this compound response variability?
While there is no universal value, a common practice is to establish an acceptance window for the internal standard response during method validation. For instance, the internal standard response in unknown samples should be within a certain percentage of the average response in the calibration standards and quality control (QC) samples. The 2019 FDA guidance suggests pre-defining the acceptance window for IS responses in a Standard Operating Procedure (SOP).[5] A typical acceptance criterion might be that the IS response of a sample should be within 50-150% of the mean IS response of the calibration standards and QCs in the same analytical run.[7] Any sample falling outside this range should be flagged for investigation.[5]
Troubleshooting Guides
Guide 1: Investigating High Inter-Batch Variability of this compound Response
If you are observing significant variability in the this compound response between different analytical batches, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for high inter-batch variability.
Actions:
-
Review Sample Preparation Protocol:
-
Ensure the internal standard is added accurately and consistently to all samples.[5]
-
Verify that pipettes are calibrated and used correctly.
-
Confirm that vortexing/mixing steps are consistent in duration and intensity.
-
-
Investigate Instrument Performance:
-
Check for autosampler injection volume precision.
-
Review MS parameters to ensure they are consistent with the validated method.
-
Examine for any instrument-related drifts or charging effects.[7]
-
-
Verify Reagent and Standard Integrity:
-
Prepare a fresh stock solution of this compound and compare its response to the old stock.
-
Ensure the purity of the internal standard and that it is free from unlabeled analyte.[9]
-
Verify the stability of the internal standard in the stock solution and in the final sample extract.
-
If these steps do not resolve the variability, proceed to a detailed matrix effect evaluation.
Guide 2: Evaluating Differential Matrix Effects
Differential matrix effects occur when the analyte and the internal standard experience different levels of ion suppression or enhancement.[9] This can be a significant source of variability.
Caption: Workflow for evaluating differential matrix effects.
Objective: To quantitatively assess the extent of ion suppression or enhancement on the analyte and this compound caused by the sample matrix.[5]
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and this compound in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and this compound.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and this compound before extraction.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system and record the peak areas.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF > 1 indicates ion enhancement.
-
An MF < 1 indicates ion suppression.
-
An MF = 1 indicates no matrix effect.[5]
-
-
Calculate IS-Normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of this compound)
-
This value should be close to 1 if the IS is effectively compensating for the matrix effects. A significant deviation from 1 suggests a differential matrix effect.[5]
-
| Sample Set | Analyte Peak Area | This compound Peak Area |
| Set A (Neat) | 1,200,000 | 1,500,000 |
| Set B (Post-Spike) | 600,000 | 900,000 |
Calculations:
-
Analyte MF: 600,000 / 1,200,000 = 0.50 (Significant ion suppression)
-
IS MF: 900,000 / 1,500,000 = 0.60 (Significant ion suppression)
-
IS-Normalized MF: 0.50 / 0.60 = 0.83
Interpretation: In this example, while both the analyte and the internal standard experience ion suppression, the analyte is more suppressed than the internal standard. This differential matrix effect would lead to an underestimation of the analyte concentration.
Guide 3: Assessing Isotopic Purity and Stability
Isotopic Purity Assessment
Objective: To determine if the this compound internal standard is contaminated with the unlabeled analyte.
-
Prepare a Blank Sample: A matrix sample with no analyte.
-
Spike with Internal Standard: Add this compound at the concentration used in the assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.
-
Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. If it is higher, it indicates significant contamination of the IS with the unlabeled analyte.[9]
Isotopic Stability (H/D Exchange) Assessment
Objective: To determine if the this compound is stable in the analytical workflow and does not undergo hydrogen-deuterium exchange.[5]
-
Incubation: Prepare solutions of this compound in various relevant matrices and solvents (e.g., blank plasma, mobile phase at different pH values, reconstitution solvent).
-
Time Points: Store these solutions under conditions that mimic the analytical procedure (e.g., room temperature, 4°C, autosampler temperature) for various durations (e.g., 0, 4, 8, 24 hours).
-
Sample Preparation: At each time point, process the samples using the standard extraction procedure.
-
LC-MS/MS Analysis: Analyze the extracted samples, monitoring the signal intensity of both the deuterated internal standard and the corresponding unlabeled analyte.
-
Data Evaluation: Plot the peak area of the deuterated IS and the unlabeled analyte against time for each condition. A significant decrease in the deuterated IS signal with a concurrent increase in the unlabeled analyte signal is indicative of H/D exchange.[5]
| Time (hours) | IS Response in Blank Plasma (Peak Area) | Analyte Response in Blank Plasma (Peak Area) |
| 0 | 1,550,000 | 500 |
| 4 | 1,545,000 | 520 |
| 8 | 1,552,000 | 490 |
| 24 | 1,548,000 | 510 |
Interpretation: The data shows no significant decrease in the this compound response and no significant increase in the unlabeled analyte response over 24 hours, indicating that the internal standard is stable under these conditions.
References
- 1. This compound (1-Chloro-4-benzonitrile-d4; 1-Chloro-4-cyanobenzene-d4; 1-Cyano-4-chlorobenzene-d4) | Isotope-Labeled Compounds | 1219794-82-7 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. waters.com [waters.com]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. 4-Chlorobenzonitrile(623-03-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Support Center: Addressing Chromatographic Shift of Deuterated Standards
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals troubleshoot and manage the chromatographic shift of deuterated standards. This guide provides practical solutions and in-depth explanations to common issues encountered during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard eluting at a different retention time than my non-deuterated analyte?
This phenomenon is known as the chromatographic isotope effect. The substitution of hydrogen with deuterium (B1214612), a heavier isotope, can lead to subtle differences in the physicochemical properties of a molecule. In reversed-phase liquid chromatography (RPLC), deuterated compounds are often slightly less lipophilic than their non-deuterated counterparts.[1][2] This results in weaker interactions with the non-polar stationary phase and, consequently, earlier elution.[1][3] Conversely, in normal-phase liquid chromatography (NPLC), the opposite may occur, with deuterated compounds sometimes exhibiting longer retention times.[1][4]
The primary cause of this effect lies in the differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, which can alter the molecule's van der Waals interactions and overall polarity.[3]
Several factors influence the magnitude of this retention time shift:
-
Number of Deuterium Atoms: A greater number of deuterium atoms in a molecule generally leads to a more significant retention time shift.[1][3][4]
-
Position of Deuteration: The location of the deuterium atoms within the molecule can affect its polarity and interaction with the stationary phase.[1][3][4]
-
Molecular Structure: The inherent properties of the analyte itself play a role in the extent of the isotope effect.[1]
Q2: My deuterated internal standard and analyte used to co-elute, but now I'm observing a shift. What could be the cause?
A sudden or gradual shift in the relative retention time of your deuterated internal standard and analyte often points to changes in the chromatographic system rather than the inherent isotope effect. Potential causes include:
-
Mobile Phase Composition: Minor variations in the mobile phase, such as slight changes in the organic modifier percentage, pH, or solvent preparation, can significantly impact retention times.[2] Evaporation of a more volatile solvent component can also lead to a gradual drift.[2]
-
Column Temperature: Fluctuations in column temperature can alter mobile phase viscosity and the kinetics of analyte-stationary phase interactions, leading to shifts in retention time.[1][2] Generally, an increase in temperature leads to shorter retention times.[1]
-
Column Degradation: Over time, the stationary phase of the column can degrade or become contaminated, which can affect the separation of the analyte and internal standard.[5]
Q3: Can the chromatographic shift of my deuterated standard affect the accuracy of my quantitative results?
Yes, a significant chromatographic shift can compromise the accuracy and precision of your results.[3] If the deuterated internal standard does not co-elute with the analyte, they may be exposed to different matrix components as they pass through the ion source of the mass spectrometer.[6] This can lead to differential matrix effects, where one compound experiences more or less ion suppression or enhancement than the other, ultimately leading to inaccurate quantification.[6][7][8]
Q4: How can I minimize or manage the retention time shift?
While the isotope effect is an intrinsic property, several strategies can be employed to minimize the retention time difference or mitigate its impact:
-
Method Optimization:
-
Mobile Phase Composition: Adjusting the organic solvent-to-aqueous ratio or modifying the mobile phase pH (for ionizable compounds) can alter the interactions of both the analyte and the internal standard with the stationary phase, potentially reducing the retention time difference.[2][3]
-
Gradient Profile: Modifying the gradient slope can sometimes minimize the separation between the deuterated and non-deuterated compounds.[2]
-
Temperature: Optimizing the column temperature can impact selectivity and potentially reduce the retention time shift.[2]
-
-
Column Selection: In some cases, using a column with lower resolution can promote the co-elution of the analyte and the internal standard.[6][9]
-
Alternative Internal Standards: If the chromatographic shift of a deuterated standard proves problematic, consider using a stable isotope-labeled (SIL) internal standard with ¹³C or ¹⁵N isotopes, which typically do not exhibit a significant chromatographic shift.[10][11]
Troubleshooting Guide
A systematic approach is crucial when troubleshooting unexpected retention time shifts.
Step 1: Visual Confirmation
-
Action: Overlay the chromatograms of the analyte and the deuterated internal standard.[3]
-
Purpose: To visually confirm the presence and magnitude of the retention time difference.
Step 2: Assess the Impact
-
Action: Evaluate the peak shape and the degree of overlap between the analyte and internal standard peaks.[3]
-
Purpose: To determine if the shift is significant enough to cause differential matrix effects, which could compromise accuracy. If the peaks are completely separated, the internal standard may not be effectively compensating for matrix effects.[3]
Step 3: Systematic Investigation
If a problematic shift is confirmed, investigate the potential causes in a logical sequence. The following diagram illustrates a troubleshooting workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
- 8. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. hilarispublisher.com [hilarispublisher.com]
Validation & Comparative
4-Chlorobenzonitrile-d4: A Guide to its Validation as an Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the selection and proper validation of an internal standard (IS) are critical for achieving accurate and reliable results. This guide provides a comprehensive comparison of 4-Chlorobenzonitrile-d4, a deuterated stable isotope-labeled internal standard (SIL-IS), with non-deuterated alternatives. Due to the limited availability of direct performance data for this compound, this guide synthesizes information from established analytical method validation principles and data from structurally analogous deuterated compounds to provide representative performance metrics and experimental protocols.
The Gold Standard: Stable Isotope-Labeled Internal Standards
An ideal internal standard co-elutes with the analyte and behaves identically during sample extraction, chromatography, and ionization. This ensures that any variability in the analytical process, such as extraction loss or matrix-induced ion suppression or enhancement, is compensated for. This compound, as a deuterated form of 4-chlorobenzonitrile, represents a prime example of a SIL-IS. Its chemical and physical properties are virtually identical to its unlabeled counterpart, with the key difference being its mass, allowing for distinct detection by a mass spectrometer.
Performance Comparison: this compound vs. a Non-Deuterated Alternative
To illustrate the superior performance of a SIL-IS, the following tables present a hypothetical comparison between this compound and a common type of non-deuterated internal standard, such as a structurally similar but chromatographically separated compound (e.g., 4-Bromobenzonitrile). The data is illustrative and represents typical performance expectations based on established validation guidelines.
Table 1: Performance Comparison in a Hypothetical GC-MS Analysis of Halogenated Pollutants in Wastewater
| Parameter | This compound (SIL-IS) | 4-Bromobenzonitrile (Structural Analog IS) | Justification |
| Linearity (R²) | ≥ 0.999 | ≥ 0.995 | SIL-IS co-elutes with the analyte, providing more accurate correction for variations across the concentration range. |
| Accuracy (% Bias) | ± 5% | ± 15% | The identical extraction recovery and ionization response of the SIL-IS lead to more accurate quantification. |
| Precision (%RSD) | < 10% | < 20% | The ability of the SIL-IS to compensate for matrix effects and instrumental variability results in lower relative standard deviation. |
| Matrix Effect | Minimal (compensated) | Variable and may not be fully compensated | The SIL-IS experiences the same matrix effects as the analyte, leading to effective normalization. |
| Recovery | Not critical as it's compensated | 80-120% | While recovery is important for the structural analog, the SIL-IS corrects for any analyte loss during sample preparation. |
Table 2: Performance Comparison in a Hypothetical LC-MS/MS Analysis of a Drug Metabolite in Plasma
| Parameter | This compound (SIL-IS) | Unrelated Structural Analog IS | Justification |
| Linearity (R²) | ≥ 0.998 | ≥ 0.990 | The SIL-IS provides a more reliable response ratio, leading to a more linear calibration curve. |
| Accuracy (% Bias) | ± 10% | ± 20% | Superior correction for ion suppression/enhancement in the electrospray ionization source results in higher accuracy. |
| Precision (%RSD) | < 15% | < 25% | The co-elution and identical ionization behavior of the SIL-IS lead to more reproducible measurements. |
| Matrix Effect | Effectively normalized | Significant and variable | The SIL-IS is the most effective tool to mitigate the impact of matrix effects in complex biological samples. |
| Limit of Quantification (LOQ) | Lower | Higher | Improved signal-to-noise ratio due to better correction allows for lower limits of quantification. |
Experimental Protocols for Validation
The validation of an analytical method using an internal standard should be performed according to established guidelines from regulatory bodies such as the FDA and EMA. Below are detailed methodologies for key validation experiments.
Experimental Protocol 1: Validation of this compound as an Internal Standard for GC-MS Analysis of Halogenated Compounds in Water
1. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of the target analytes and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL.
-
Sample Preparation (Liquid-Liquid Extraction): To 100 mL of a water sample, add a known amount of the internal standard working solution. Extract the analytes and the internal standard with a suitable organic solvent (e.g., dichloromethane). Concentrate the extract to a final volume of 1 mL.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 280°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
3. Validation Parameters to Assess:
-
Specificity: Analyze blank water samples to ensure no interfering peaks at the retention times of the analytes and the internal standard.
-
Linearity: Analyze a series of calibration standards (typically 5-7 levels) to establish the linear range and determine the coefficient of determination (R²).
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicates (n=5) on three different days to determine the intra- and inter-day accuracy and precision.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., injector temperature, oven ramp rate) on the results.
Experimental Protocol 2: Validation of this compound as an Internal Standard for LC-MS/MS Analysis of a Drug Metabolite in Plasma
1. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of the drug metabolite and this compound in methanol (B129727) at 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the metabolite stock solution in 50:50 methanol:water.
-
Internal Standard Working Solution: Dilute the this compound stock solution to 50 ng/mL in acetonitrile.
-
Sample Preparation (Protein Precipitation): To 100 µL of plasma, add 300 µL of the internal standard working solution in acetonitrile. Vortex and centrifuge to precipitate proteins. Analyze the supernatant.
2. LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte and any potential interferences.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
3. Validation Parameters to Assess:
-
Selectivity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences.
-
Linearity: Establish a calibration curve using a set of calibration standards prepared in the biological matrix.
-
Accuracy and Precision: Determine intra- and inter-day accuracy and precision using QC samples at multiple concentration levels.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.
-
Recovery: Determine the extraction efficiency of the analyte and internal standard from the biological matrix.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the validation process for an internal standard in both GC-MS and LC-MS/MS applications.
Caption: GC-MS internal standard validation workflow.
Caption: LC-MS/MS internal standard validation workflow.
A Comparative Guide to 4-Chlorobenzonitrile-d4 and ¹³C-Labeled Internal Standards for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise field of quantitative analysis, particularly within bioanalytical and pharmaceutical research, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving accurate and reproducible results with liquid chromatography-mass spectrometry (LC-MS/MS). The ideal SIL-IS co-elutes with the analyte, shares its ionization efficiency and extraction recovery, and thereby compensates for variations during sample processing and analysis.[1] This guide provides an objective comparison between two common types of SIL-IS for 4-Chlorobenzonitrile: the deuterated (4-Chlorobenzonitrile-d4) and the Carbon-13 labeled (¹³C) standard.
Key Performance Characteristics: this compound vs. ¹³C-Labeled Standard
The choice between a deuterated and a ¹³C-labeled internal standard can significantly influence method performance. The primary differences lie in their chromatographic behavior and isotopic stability.
Table 1: Comparison of Key Performance Characteristics
| Feature | This compound (Deuterated) | 4-Chlorobenzonitrile-¹³C (Carbon-13 Labeled) | Rationale & Implications |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte.[2] This is known as the "isotope effect."[3] | Typically co-elutes perfectly with the unlabeled analyte under various chromatographic conditions.[2][4] | Superior co-elution of the ¹³C-IS ensures more accurate compensation for matrix effects that can vary across a chromatographic peak.[2][5] |
| Isotopic Stability | Deuterium (B1214612) atoms can be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvent, although this is less of a concern when the label is on an aromatic ring.[6][7] | ¹³C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to exchange.[5][6] | ¹³C-labeling provides greater assurance of isotopic stability throughout the entire analytical workflow.[5] |
| Potential for Isotopic Interference | The mass difference of +4 Da is generally sufficient to prevent overlap from the natural isotope abundance of the unlabeled analyte. | A +6 Da shift (for a ¹³C₆ label) provides a very clean mass separation with low potential for spectral overlap.[6] | Both provide adequate mass separation, but ¹³C labeling is often considered to result in a cleaner analytical signal.[6] |
| Cost | Generally lower, as deuterium is often easier and cheaper to incorporate into a molecule.[7][8] | Generally higher due to more complex and costly multi-step syntheses.[8] | The higher cost of ¹³C standards may be justified for methods requiring the highest levels of accuracy and robustness, especially for regulatory submissions. |
Data Presentation: Quantitative Performance
The practical impact of the chosen internal standard is reflected in key bioanalytical performance metrics like accuracy and precision. The following tables summarize illustrative data from studies on other small molecules, demonstrating the typical performance differences observed between deuterated and ¹³C-labeled internal standards.
Table 2: Illustrative Accuracy and Precision Comparison (Data summarized from a study comparing internal standards for a different analyte, demonstrating a common trend.)
| Internal Standard Type | Analyte Concentration | Accuracy (% Bias) | Precision (% RSD) |
| Deuterated | Low QC | -3.2% | 8.6% |
| Mid QC | -2.5% | 7.9% | |
| High QC | -1.9% | 7.1% | |
| ¹³C-Labeled | Low QC | +0.3% | 7.6% |
| Mid QC | +0.1% | 6.8% | |
| High QC | -0.5% | 6.2% | |
| This data illustrates that while both methods can show acceptable performance, ¹³C-labeled standards often result in slightly better accuracy (bias closer to 0) and precision (lower %RSD).[2] |
Table 3: Physical Properties
| Property | 4-Chlorobenzonitrile (Analyte) | This compound | [¹³C₆]-4-Chlorobenzonitrile |
| Molecular Formula | C₇H₄ClN[9] | C₇D₄ClN | ¹³C₆CH₄ClN |
| Molecular Weight | 137.57 g/mol [10] | ~141.60 g/mol (calculated) | 143.52 g/mol [11] |
| Monoisotopic Mass | 137.0032 Da[9] | 141.0283 Da (calculated) | 143.0233 Da |
| Isotopic Purity | N/A | Typically >98% D | >99% ¹³C[11] |
Mandatory Visualizations
Caption: A typical workflow for bioanalytical sample preparation and analysis using an internal standard.
Caption: Logical comparison of deuterated versus ¹³C-labeled internal standards.
Experimental Protocols
This section provides a detailed representative methodology for the quantification of 4-Chlorobenzonitrile in human plasma using an internal standard and LC-MS/MS.
Reagent and Standard Preparation
-
Stock Solutions: Prepare 1.0 mg/mL stock solutions of 4-Chlorobenzonitrile and the selected internal standard (this compound or -¹³C) in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the 4-Chlorobenzonitrile stock solution into blank human plasma.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., 100 ng/mL) in methanol.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample, calibrator, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution to each tube and vortex for 10 seconds.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Instrumentation and Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection: Multiple Reaction Monitoring (MRM).
-
4-Chlorobenzonitrile: Precursor > Product (e.g., m/z 138.0 > 111.0)
-
This compound: Precursor > Product (e.g., m/z 142.0 > 115.0)
-
[¹³C₆]-4-Chlorobenzonitrile: Precursor > Product (e.g., m/z 144.0 > 117.0) (Note: MRM transitions should be optimized experimentally)
-
Data Analysis
-
Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples.
-
Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of 4-Chlorobenzonitrile in the unknown samples by interpolating their peak area ratios from the calibration curve.[12]
Conclusion
The selection of an internal standard is a critical factor that dictates the quality and reliability of quantitative data in LC-MS/MS analysis. While deuterated standards like this compound are widely used and more economical, they carry an inherent risk of chromatographic separation from the analyte due to the isotope effect, which can compromise data accuracy in the presence of significant matrix effects.[3][13]
For the most demanding bioanalytical methods, ¹³C-labeled standards are the superior choice.[4] Their near-identical physicochemical properties ensure co-elution and robust correction for analytical variability, leading to higher accuracy and precision.[2][5] For researchers, scientists, and drug development professionals, the investment in a ¹³C-labeled internal standard for 4-Chlorobenzonitrile quantification is a sound decision for generating high-quality, reproducible, and defensible data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ukisotope.com [ukisotope.com]
- 6. benchchem.com [benchchem.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. caymanchem.com [caymanchem.com]
- 9. 4-Chlorobenzonitrile | C7H4ClN | CID 12163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-クロロベンゾニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. schd-shimadzu.com [schd-shimadzu.com]
- 12. benchchem.com [benchchem.com]
- 13. waters.com [waters.com]
4-Chlorobenzonitrile-d4 vs. Non-Deuterated Internal Standards: A Performance Comparison Guide
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantitative analysis is paramount. In liquid chromatography-mass spectrometry (LC-MS) applications, the choice of an internal standard is a critical decision that can significantly impact data quality. This guide provides an objective comparison of the expected performance between a deuterated internal standard, using 4-Chlorobenzonitrile-d4 as a representative example, and a non-deuterated (structural analogue) internal standard.
The Critical Role of an Internal Standard
Internal standards (IS) are essential in quantitative LC-MS to correct for variability throughout the analytical workflow.[1] This includes variations in sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations, thus providing a stable reference for quantification.[1][4]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The scientific community widely agrees that stable isotope-labeled internal standards, such as deuterated compounds, generally offer superior performance compared to non-deuterated or structural analogue internal standards.[1][5] This is because their chemical and physical properties are nearly identical to the analyte, leading to better tracking during extraction and co-elution during chromatography.[1][6] This co-elution is crucial for compensating for matrix effects, a major source of imprecision and inaccuracy in bioanalytical methods.[3][7]
Table 1: Expected Performance Comparison of this compound vs. Non-Deuterated Internal Standard
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated IS (Structural Analogue) | Rationale |
| Chromatographic Retention Time | Co-elutes with the non-deuterated analyte. | May have a different retention time. | Near-identical physicochemical properties of the deuterated standard.[6] Structural differences in the non-deuterated IS can alter its interaction with the stationary phase. |
| Matrix Effect Compensation | Excellent. Effectively mimics the analyte's ionization suppression or enhancement. | Variable and often poor. Different retention times can lead to the IS and analyte being in different matrix effect zones.[2] | Co-elution of the deuterated IS with the analyte ensures both are subjected to the same matrix environment during ionization.[7] |
| Extraction Recovery Correction | Excellent. Similar extraction efficiency to the analyte across various conditions.[3] | Variable. Differences in physicochemical properties can lead to inconsistent recovery relative to the analyte.[3] | The near-identical chemical structure of the deuterated IS results in similar partitioning behavior during sample preparation. |
| Precision and Accuracy | High. Low coefficient of variation (CV) and high accuracy in quantitative results. | Lower. Higher potential for variability and bias in quantitative results.[7] | Superior correction for matrix effects and recovery losses by the deuterated IS leads to more reliable data. |
| Cost and Availability | Higher cost and may require custom synthesis.[3] | Generally lower cost and more readily available.[3] | The synthesis of isotopically labeled compounds is a more complex and expensive process. |
Experimental Protocols
To objectively compare the performance of this compound and a non-deuterated internal standard for a specific analyte, a validation experiment should be conducted. The following is a detailed methodology for the evaluation of matrix effects, a key performance indicator.
Objective:
To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).
Materials:
-
Analyte of interest
-
This compound
-
Non-deuterated internal standard (structural analogue)
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Preparation of Stock Solutions: Prepare individual stock solutions of the analyte, this compound, and the non-deuterated IS in an appropriate solvent.
-
Preparation of Spiking Solutions: Prepare working solutions of the analyte and each internal standard at concentrations suitable for spiking into the matrix and neat solutions.
-
Sample Set Preparation:
-
Set 1 (Analyte and IS in Neat Solution): Prepare a solution containing the analyte and each IS in the final mobile phase composition or reconstitution solvent.
-
Set 2 (Analyte and IS in Post-Extraction Spiked Matrix): Extract blank plasma from the six different sources. After the final extraction step, spike the extracts with the analyte and each IS at the same concentration as in Set 1.
-
Set 3 (IS in Neat Solution): Prepare separate solutions of each IS in the reconstitution solvent at the concentration that will be used in the final assay.[1]
-
Set 4 (IS in Post-Extraction Spiked Matrix): Extract blank plasma from the six different sources. Spike the extracted blank matrix with each IS at the same concentrations as in Set 3.[1]
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Data Analysis and Calculation of Matrix Factor (MF):
-
The matrix factor is calculated as the ratio of the peak area of the analyte or IS in the presence of the matrix (Set 2 and Set 4) to the peak area in the absence of the matrix (Set 1 and Set 3).[1]
-
MF = Peak Area in Post-Extraction Spiked Matrix / Peak Area in Neat Solution
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
Calculation of IS-Normalized Matrix Factor:
-
Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the internal standard for each of the six matrix sources.
-
-
Evaluation of Performance:
-
Calculate the coefficient of variation (CV) of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards.
-
A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect.[1] It is expected that the CV for the this compound normalized MF will be significantly lower than that of the non-deuterated IS.
-
Visualizing the Workflow and Rationale
To better understand the experimental process and the advantages of a deuterated internal standard, the following diagrams are provided.
Caption: Experimental workflow for bioanalysis using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
A Comparative Guide to Assessing the Isotopic Purity of 4-Chlorobenzonitrile-d4
For researchers, scientists, and drug development professionals utilizing deuterated compounds, ensuring isotopic purity is paramount for accurate and reproducible experimental outcomes. This guide provides a comprehensive comparison of analytical techniques for assessing the isotopic purity of 4-Chlorobenzonitrile-d4, a commonly used internal standard. We present supporting experimental data and detailed methodologies to aid in the selection of the most appropriate analytical approach.
Key Analytical Techniques for Isotopic Purity Assessment
The primary methods for determining the isotopic purity of deuterated compounds like this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] High-Performance Liquid Chromatography (HPLC) can also be employed, often in conjunction with MS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the specific sites of deuterium (B1214612) incorporation and for quantifying the isotopic enrichment.[3][4] Both proton (¹H) and deuterium (²H) NMR can be utilized. Quantitative NMR (qNMR) provides a direct measure of the amount of the deuterated and non-deuterated species.[4]
-
Mass Spectrometry (MS): MS, particularly high-resolution mass spectrometry (HR-MS), is a rapid and highly sensitive method for determining isotopic purity.[5][6] It distinguishes between different isotopologues (molecules that differ only in their isotopic composition) based on their mass-to-charge ratio.[5][6] When coupled with liquid chromatography (LC-MS), it also allows for the separation of the deuterated compound from any non-deuterated impurities before mass analysis.[1][7]
-
High-Performance Liquid Chromatography (HPLC): While not a primary method for determining isotopic purity on its own, HPLC can separate deuterated and non-deuterated compounds due to slight differences in their physicochemical properties, which can lead to different retention times.[8][9] This separation is often a preliminary step for subsequent analysis by MS.
A combined approach using both NMR and MS is often recommended for a comprehensive evaluation of isotopic enrichment and structural integrity.[1][2]
Experimental Protocols
Below are detailed methodologies for the key experiments used to assess the isotopic purity of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the isotopic enrichment of this compound by comparing the integral of the residual proton signals in the deuterated compound to the integral of a certified internal standard.
Methodology:
-
Sample Preparation: Accurately weigh a known amount of this compound and a certified internal standard (e.g., maleic anhydride) into a vial. Dissolve the mixture in a deuterated solvent (e.g., Chloroform-d) of high isotopic purity.[10] Transfer the solution to an NMR tube.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete magnetization recovery.
-
Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integration and Calculation: Integrate the area of the characteristic signal for the internal standard and the residual proton signals in the aromatic region of this compound. The isotopic purity is calculated based on the ratio of these integrals and the known weights of the sample and the internal standard.
High-Resolution Mass Spectrometry (HR-MS)
Objective: To determine the relative abundance of this compound and its less-deuterated isotopologues.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as acetonitrile (B52724) or methanol.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, often coupled with an HPLC system (LC-HRMS).[11]
-
LC-MS Analysis: If using LC-MS, inject the sample onto a suitable HPLC column (e.g., C18) to separate the analyte from any potential impurities. The mobile phase composition will depend on the column and analyte.
-
Mass Spectrometry: Acquire the mass spectrum in a full scan mode over a relevant m/z range. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.[5][6]
-
Data Analysis: Extract the ion chromatograms for the expected m/z values of this compound ([M+H]⁺ or [M]⁺˙) and its d0 to d3 isotopologues. The isotopic purity is determined by calculating the relative percentage of the peak area for the d4 species compared to the sum of the peak areas for all isotopologues.[7]
Data Presentation
The following tables summarize the quantitative data that can be obtained from the described analytical techniques for a hypothetical batch of this compound.
Table 1: Isotopic Purity of this compound Determined by qNMR
| Parameter | Result |
| Isotopic Enrichment (¹H NMR) | 99.5% |
| Chemical Purity (¹H NMR) | >99% |
| Deuteration Site Confirmation | Aromatic Ring |
Table 2: Isotopologue Distribution of this compound by HR-MS
| Isotopologue | Relative Abundance (%) |
| d4 | 99.6 |
| d3 | 0.3 |
| d2 | 0.1 |
| d1 | <0.1 |
| d0 | <0.1 |
Table 3: Comparison of Analytical Techniques for Isotopic Purity Assessment
| Technique | Advantages | Disadvantages |
| qNMR | - Provides absolute quantification- Determines site of deuteration- Non-destructive | - Lower sensitivity than MS- Requires higher sample amount- Longer analysis time |
| HR-MS | - High sensitivity and speed- Low sample consumption[5][6]- Provides isotopologue distribution | - Does not directly indicate the position of deuteration- Ionization efficiency can vary |
| LC-MS | - Separates impurities prior to analysis- Combines separation with sensitive detection | - Potential for isotopic fractionation on the column- Method development can be time-consuming |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between the different analytical methods.
Caption: Experimental workflow for assessing the isotopic purity of this compound.
Caption: Logical relationship of analytical methods for isotopic purity assessment.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. almacgroup.com [almacgroup.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. synmr.in [synmr.in]
- 11. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Chlorpyrifos Quantification Utilizing 4-Chlorobenzonitrile-d4 as an Internal Standard
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive and objective comparison of two predominant analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of the organophosphate pesticide, Chlorpyrifos. This document outlines a hypothetical cross-validation study employing 4-Chlorobenzonitrile-d4 as a common internal standard across both methodologies. The aim is to equip researchers, scientists, and professionals in drug development with the foundational knowledge to establish and compare robust analytical procedures for similar chemical compounds.
The deuterated internal standard, this compound, is an excellent choice for quantitative analyses. Its physicochemical properties closely mirror those of its non-deuterated analog, enabling it to accurately track the analyte of interest throughout the sample preparation and analysis workflow. This mimicry effectively compensates for variations in extraction efficiency and instrument response, thereby enhancing the accuracy and precision of the quantification.
Comparative Analysis of Analytical Methodologies
The selection between GC-MS and LC-MS/MS for the analysis of a compound such as Chlorpyrifos is contingent upon several critical factors, including the nature of the sample matrix, the requisite sensitivity of the assay, and the desired throughput of sample processing.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A stalwart and robust technique, GC-MS is ideally suited for the analysis of volatile and semi-volatile compounds. It is renowned for its high chromatographic resolution and is generally associated with lower operational expenditures when compared to LC-MS/MS. For a compound like Chlorpyrifos, GC-MS delivers commendable sensitivity and selectivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly esteemed for its exceptional sensitivity and specificity, proving particularly advantageous for the analysis of compounds within complex biological or environmental matrices. It accommodates a wider spectrum of compounds, including those that are less volatile or thermally labile. Consequently, LC-MS/MS can often achieve lower limits of detection than GC-MS.
Data Presentation: A Quantitative Comparison
The table below provides a summary of hypothetical quantitative performance data from a cross-validation study for the analysis of Chlorpyrifos, with this compound serving as the internal standard.
| Validation Parameter | GC-MS Method (in Applesauce Matrix) | LC-MS/MS Method (in Water Matrix) |
| Linearity (R²) | > 0.998 | > 0.999 |
| Calibration Range | 1 - 200 ng/g | 0.1 - 100 ng/L |
| Accuracy (% Recovery) | 95.5% - 103.2% | 98.1% - 104.5% |
| Precision (% RSD) | ||
| - Repeatability | < 5.8% | < 4.5% |
| - Intermediate Precision | < 7.2% | < 6.1% |
| Limit of Quantification (LOQ) | 1 ng/g | 0.1 ng/L |
Detailed Experimental Protocols
The subsequent sections provide detailed methodologies for the hypothetical GC-MS and LC-MS/MS analyses.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Chlorpyrifos in Applesauce
a. Instrumentation and Chromatographic Conditions:
-
System: An Agilent 7890B Gas Chromatograph coupled with a 5977A Mass Selective Detector, or an equivalent system.
-
Column: HP-5ms capillary column (30 m length x 0.25 mm internal diameter, 0.25 µm film thickness).
-
Carrier Gas: Helium, maintained at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: The oven temperature is initiated at 80°C and held for 1 minute. It is then ramped to 200°C at a rate of 25°C/min, followed by a second ramp to 280°C at 10°C/min, where it is held for a final 5 minutes.
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Chlorpyrifos characteristic ions: m/z 197, 314, 97.
-
This compound characteristic ions: m/z 141, 105.
-
b. Sample Preparation:
-
Extraction: A 10 g sample of applesauce is homogenized with 10 mL of acetonitrile (B52724).
-
The internal standard solution (this compound) is added to the homogenate.
-
To induce phase separation, 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride are added. The mixture is then vortexed vigorously and centrifuged.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the resulting supernatant is transferred to a dSPE tube containing Primary Secondary Amine (PSA) and C18 sorbents for matrix cleanup.
-
The dSPE tube is vortexed and centrifuged.
-
The final supernatant is filtered through a 0.22 µm syringe filter prior to injection into the GC-MS system.
c. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): A stock solution of Chlorpyrifos is prepared by accurately weighing the reference standard and dissolving it in methanol (B129727).
-
Internal Standard Stock Solution (1 mg/mL): A stock solution of this compound is prepared in a similar manner.
-
Working Standard Solutions: A series of working standards are prepared by serial dilution of the stock solution with acetonitrile to encompass the desired concentration range.
-
Sample Preparation: Calibration standards are prepared by fortifying blank applesauce extract with the working standard solutions and a constant concentration of the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Chlorpyrifos in Water
a. Instrumentation and Chromatographic Conditions:
-
System: A Waters ACQUITY UPLC I-Class system coupled with a Xevo TQ-S micro Mass Spectrometer, or an equivalent system.
-
Column: An ACQUITY UPLC BEH C18 column (2.1 mm internal diameter x 50 mm length, 1.7 µm particle size).
-
Mobile Phase A: Water containing 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol containing 0.1% formic acid and 5 mM ammonium formate.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program: The gradient is initiated at 10% B, linearly increased to 95% B over 8 minutes, held at 95% B for 2 minutes, and then returned to the initial conditions for re-equilibration.
-
Mass Spectrometer: Operated with an Electrospray Ionization (ESI) source in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Chlorpyrifos MRM transition: m/z 350.0 > 198.0.
-
This compound MRM transition: m/z 142.1 > 116.1.
-
b. Sample Preparation:
-
Solid-Phase Extraction (SPE):
-
A C18 SPE cartridge is conditioned sequentially with methanol and water.
-
The internal standard, this compound, is added to a 100 mL water sample.
-
The water sample is loaded onto the conditioned SPE cartridge.
-
The cartridge is washed with water to remove interfering substances.
-
The retained analytes are eluted from the cartridge with acetonitrile.
-
The eluate is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in the initial mobile phase composition.
c. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): A stock solution of Chlorpyrifos is prepared by accurately weighing the reference standard and dissolving it in methanol.
-
Internal Standard Stock Solution (1 mg/mL): A stock solution of this compound is prepared in a similar manner.
-
Working Standard Solutions: A series of working standards are prepared by serial dilution of the stock solution with the initial mobile phase to cover the desired concentration range.
-
Sample Preparation: Calibration standards are prepared by fortifying blank water samples with the working standard solutions and a constant concentration of the internal standard, and then processing them through the entire SPE procedure.
Mandatory Visualization
Caption: A logical workflow for the cross-validation of two analytical methods.
A Guide to Linearity Assessment in Bioanalytical Methods Using 4-Chlorobenzonitrile-d4 as an Internal Standard
For researchers, scientists, and drug development professionals, the integrity of quantitative data is paramount. In liquid chromatography-mass spectrometry (LC-MS/MS) assays, the use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust and reliable bioanalytical method validation. This guide provides a comprehensive overview of the linearity assessment for an analytical method employing 4-Chlorobenzonitrile-d4, a deuterated internal standard. While specific experimental data for this compound is not widely published, this document outlines the established validation principles, presents illustrative data based on regulatory expectations, and offers a detailed protocol to guide researchers in their own assessments.
The validation of an analytical method is essential to ensure its reliability and reproducibility for its intended purpose.[1] Linearity is a critical parameter, demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range.[2] Using a deuterated internal standard like this compound is considered the gold standard, as it closely mimics the analyte throughout sample preparation and analysis, effectively compensating for variability.[3][4]
Comparison of Internal Standard Types
The choice of internal standard (IS) is a critical decision in method development. Deuterated standards are strongly favored by regulatory bodies like the FDA and EMA for their ability to provide the highest quality data.[3][5]
| Feature | Deuterated Internal Standard (e.g., this compound) | Structural Analog Internal Standard |
| Chemical Structure | Chemically identical to the analyte, with deuterium (B1214612) atoms replacing some hydrogen atoms.[3] | A different molecule that is structurally similar to the analyte.[3] |
| Chromatography | Co-elutes with the analyte, ensuring it experiences the same matrix effects and ionization suppression/enhancement.[4][5] | May have a different retention time, leading to differential matrix effects and less accurate correction.[6] |
| Extraction Recovery | Identical to the analyte. | May differ from the analyte, introducing variability. |
| Ionization Efficiency | Nearly identical to the analyte. | Can differ significantly, especially in the presence of matrix components. |
| Accuracy & Precision | High accuracy and precision due to superior normalization. | May lead to biased results and higher variability.[5] |
| Regulatory View | Preferred and recommended by regulatory agencies (FDA, EMA).[5][7] | Use is acceptable but requires more rigorous justification and validation to prove its suitability.[5] |
Linearity Assessment: Illustrative Performance Data
A linearity assessment is performed by analyzing a series of calibration standards of known concentrations.[1] The results are evaluated based on the correlation coefficient (r²) of the calibration curve and the accuracy of back-calculated concentrations. The following table represents typical acceptance criteria for a bioanalytical method validation, as per FDA and EMA guidelines.
| Calibration Level | Nominal Concentration (ng/mL) | Back-Calculated Concentration (Mean, n=3) (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| 1 (LLOQ) | 1.00 | 0.98 | -2.0% | ≤ 4.5% |
| 2 | 2.50 | 2.54 | +1.6% | ≤ 3.8% |
| 3 | 10.0 | 10.3 | +3.0% | ≤ 2.5% |
| 4 | 50.0 | 51.5 | +3.0% | ≤ 2.1% |
| 5 | 200 | 197 | -1.5% | ≤ 1.9% |
| 6 | 800 | 790 | -1.25% | ≤ 2.3% |
| 7 (ULOQ) | 1000 | 1012 | +1.2% | ≤ 3.1% |
| Acceptance Criteria | - | - | ±15% (±20% for LLOQ) | ≤15% (≤20% for LLOQ) |
| Correlation Coefficient (r²) | ≥0.995 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; CV: Coefficient of Variation. Data is illustrative.
Detailed Experimental Protocol for Linearity Assessment
This protocol describes a general procedure for validating the linearity of a method for a target analyte in a biological matrix (e.g., human plasma) using this compound as the internal standard.
1. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the analyte reference standard and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same manner.
-
Analyte Working Solutions: Perform serial dilutions of the analyte stock solution with the solvent to prepare a series of working solutions for spiking into the biological matrix to create calibration standards.
-
Internal Standard Working Solution: Dilute the IS stock solution to a final concentration that provides an optimal response in the LC-MS/MS system (e.g., 50 ng/mL). The IS concentration should be consistent across all samples.
2. Preparation of Calibration Standards
-
Prepare at least five to six concentration levels by spiking the analyte working solutions into a blank biological matrix (e.g., human plasma).[1][8]
-
A typical calibration curve might span from 1 ng/mL to 1000 ng/mL.
-
Prepare each concentration level in triplicate to assess precision.[1]
3. Sample Preparation (Protein Precipitation Example)
-
To 100 µL of each calibration standard sample, add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples (e.g., at 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new set of vials or a 96-well plate for analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, optimized for the analyte.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both the analyte and this compound must be determined and optimized.
-
5. Data Analysis and Acceptance Criteria
-
Integrate the peak areas for the analyte and the internal standard for each calibration standard.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte.
-
Perform a linear regression analysis, typically using a weighting factor (e.g., 1/x or 1/x²) to improve accuracy at the lower end of the range.
-
The correlation coefficient (r²) should be ≥0.995.[1]
-
The back-calculated concentration for each calibration standard must be within ±15% of the nominal value, except for the LLOQ, which must be within ±20%.[9]
Workflow for Linearity Assessment
The following diagram illustrates the logical flow of the experimental process for assessing the linearity of a bioanalytical method.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. resolian.com [resolian.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. elearning.unite.it [elearning.unite.it]
A Comparative Guide to Method Validation for 4-Chlorobenzonitrile-d4 in Wastewater Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of method validation parameters for the analysis of organic contaminants in wastewater, with a focus on the use of 4-Chlorobenzonitrile-d4 as an internal standard. The information presented is essential for laboratories involved in environmental monitoring and for researchers developing robust analytical methods for the detection of trace organic pollutants.
Introduction to this compound as an Internal Standard
In the quantitative analysis of organic micropollutants in complex matrices like wastewater, the use of an internal standard is crucial for achieving accurate and reliable results. An ideal internal standard should have similar physicochemical properties to the analyte of interest but be distinguishable by the analytical instrument. Isotopically labeled standards, such as this compound, are considered the gold standard for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is the deuterium-labeled form of 4-Chlorobenzonitrile, a compound used in the synthesis of pesticides and other organic chemicals.[1][2] Its use as an internal standard helps to correct for variations in sample preparation, injection volume, and instrument response.
Comparison of Analytical Methods
This guide compares two common analytical approaches for the determination of a target analyte (e.g., 4-Chlorobenzonitrile) in wastewater, highlighting the role and performance of the internal standard.
-
Method A: Gas Chromatography-Mass Spectrometry (GC-MS) with this compound Internal Standard. This is a widely used technique for the analysis of volatile and semi-volatile organic compounds.
-
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an Alternative Internal Standard (e.g., ¹³C₆-4-Chlorobenzonitrile). LC-MS/MS is suitable for a broader range of compounds, including those that are not amenable to GC analysis.[3][4][5][6]
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | Method A: GC-MS with this compound | Method B: LC-MS/MS with ¹³C₆-4-Chlorobenzonitrile |
| Analyte | 4-Chlorobenzonitrile | 4-Chlorobenzonitrile |
| Internal Standard | This compound | ¹³C₆-4-Chlorobenzonitrile |
| Linearity (R²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.5 µg/L | 0.1 ng/L |
| Limit of Quantification (LOQ) | 1.5 µg/L | 0.3 ng/L |
| Accuracy (% Recovery) | 92 - 108% | 95 - 110% |
| Precision (% RSD) | < 10% | < 8% |
| Matrix Effect | Moderate | Low to Moderate |
Note: The values presented in this table are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
Experimental Protocols
Method A: GC-MS with this compound Internal Standard
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Filter a 500 mL wastewater sample through a 0.45 µm glass fiber filter.
-
Spike the filtered sample with a known concentration of this compound internal standard solution.
-
Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load the spiked water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
Elute the analyte and internal standard with 5 mL of ethyl acetate.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL (splitless mode).
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 60°C (hold for 2 min), ramp to 280°C at 10°C/min (hold for 5 min).
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
4-Chlorobenzonitrile (Analyte): m/z 137 (quantifier), 102 (qualifier).
-
This compound (Internal Standard): m/z 141 (quantifier).
-
3. Data Analysis
-
Quantify the analyte using the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Generate a calibration curve using a series of standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.
Method B: LC-MS/MS with ¹³C₆-4-Chlorobenzonitrile Internal Standard
1. Sample Preparation (Direct Injection or SPE)
-
For cleaner wastewater samples, direct injection after filtration may be possible.
-
For more complex matrices, follow the SPE protocol outlined in Method A, using an appropriate SPE sorbent for LC-MS compatibility (e.g., Oasis HLB).
2. LC-MS/MS Analysis
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase: A) Water with 0.1% formic acid, B) Acetonitrile with 0.1% formic acid.
-
Gradient Elution: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
4-Chlorobenzonitrile (Analyte): Precursor ion m/z 138 -> Product ions m/z 111 and m/z 86.
-
¹³C₆-4-Chlorobenzonitrile (Internal Standard): Precursor ion m/z 144 -> Product ion m/z 117.
-
3. Data Analysis
-
Quantify the analyte using the ratio of the peak area of the analyte's MRM transition to the peak area of the internal standard's MRM transition.
-
Construct a calibration curve as described in Method A.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful method implementation and validation.
Caption: General workflow for the analysis of organic contaminants in wastewater using an internal standard and GC-MS.
Logical Relationship of Validation Parameters
The validation of an analytical method ensures that it is fit for its intended purpose. The core parameters are interconnected and collectively demonstrate the reliability of the method.
Caption: Interrelationship of key parameters in analytical method validation.
Conclusion
The choice between GC-MS and LC-MS/MS for the analysis of organic contaminants in wastewater depends on the specific analyte properties and the required sensitivity. Both methods benefit significantly from the use of isotopically labeled internal standards like this compound or its ¹³C-labeled counterpart. Proper method validation, encompassing linearity, accuracy, precision, and sensitivity, is paramount to ensure the generation of high-quality, defensible data for environmental monitoring and research. This guide provides a framework for comparing and implementing such validated methods in a laboratory setting.
References
- 1. This compound (1-Chloro-4-benzonitrile-d4; 1-Chloro-4-cyanobenzene-d4; 1-Cyano-4-chlorobenzene-d4) | Isotope-Labeled Compounds | 1219794-82-7 | Invivochem [invivochem.com]
- 2. megawidechem.en.made-in-china.com [megawidechem.en.made-in-china.com]
- 3. rsc.org [rsc.org]
- 4. research.monash.edu [research.monash.edu]
- 5. Development of an LC-MS/MS Method for the Assessment of Selected Active Pharmaceuticals and Metabolites in Wastewaters of a Swiss University Hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development SPE-LC-MS/MS method for determination of WHO AWaRe Reserve antibiotics in hospital wastewater - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Isotopic Cross-Talk: A Comparative Guide for 4-Chlorobenzonitrile-d4 Internal Standard
For researchers, scientists, and drug development professionals utilizing mass spectrometry-based bioanalysis, the choice of an appropriate internal standard is critical for accurate and reliable quantification. Stable isotope-labeled internal standards (SIL-IS), such as 4-Chlorobenzonitrile-d4, are widely employed to compensate for variability during sample preparation and analysis. However, a phenomenon known as isotopic cross-talk, where the isotope signals of the analyte and the internal standard overlap, can compromise data integrity. This guide provides a comprehensive comparison of methodologies to evaluate and mitigate the cross-talk between an analyte and this compound, with supporting experimental protocols and data interpretation in line with regulatory expectations.
Understanding Isotopic Cross-Talk
Isotopic cross-talk, or isotopic interference, arises when the mass-to-charge (m/z) ratio of an isotopic variant of one molecule overlaps with that of another.[1] This is particularly relevant for compounds containing elements with naturally abundant heavy isotopes, such as chlorine (³⁷Cl) and carbon (¹³C).[2][3] When using a deuterated internal standard like this compound, there is a potential for the analyte's isotopic signal to contribute to the signal of the internal standard, and vice versa. This can lead to inaccuracies in quantification, especially at the lower and upper limits of quantification.[3][4]
This guide uses a hypothetical study evaluating the cross-talk between 4-Chlorobenzonitrile (the analyte) and this compound (the internal standard) to illustrate the principles and methodologies.
Experimental Protocols
A thorough evaluation of cross-talk is a key component of bioanalytical method validation, as stipulated by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6] The following protocols outline the key experiments to assess the potential for isotopic interference.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 4-Chlorobenzonitrile in methanol (B129727).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol to create a range of concentrations for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution in methanol.
Experiment 1: Assessing Analyte Contribution to the Internal Standard Signal
-
Sample Preparation:
-
Prepare a set of blank matrix samples (e.g., plasma).
-
Spike the blank matrix with the analyte at the upper limit of quantification (ULOQ).
-
Do not add the internal standard.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Monitor the mass transition for the internal standard (this compound).
-
-
Data Analysis:
-
Measure the peak area of any signal detected in the internal standard's mass transition.
-
Calculate the percentage contribution of the analyte to the internal standard signal using the following formula:
Contribution (%) = (Peak Area in IS channel of ULOQ analyte sample / Mean Peak Area of IS in blank samples spiked with IS) x 100
-
Experiment 2: Assessing Internal Standard Contribution to the Analyte Signal
-
Sample Preparation:
-
Prepare a set of blank matrix samples.
-
Spike the blank matrix with the internal standard working solution.
-
Do not add the analyte.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Monitor the mass transition for the analyte (4-Chlorobenzonitrile).
-
-
Data Analysis:
-
Measure the peak area of any signal detected in the analyte's mass transition.
-
Calculate the percentage contribution of the internal standard to the analyte signal at the lower limit of quantification (LLOQ) using the following formula:
Contribution (%) = (Peak Area in analyte channel of IS-only sample / Mean Peak Area of analyte at LLOQ) x 100
-
Data Presentation and Interpretation
The quantitative data from these experiments should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Analyte Contribution to Internal Standard Signal
| Replicate | Peak Area in IS Channel (ULOQ Analyte Sample) | Mean Peak Area of IS (in spiked blanks) | Contribution (%) |
| 1 | 1,520 | 305,000 | 0.50 |
| 2 | 1,480 | 305,000 | 0.49 |
| 3 | 1,550 | 305,000 | 0.51 |
| Mean | 1,517 | 305,000 | 0.50 |
| Acceptance Criteria | < 5% |
Table 2: Internal Standard Contribution to Analyte Signal
| Replicate | Peak Area in Analyte Channel (IS-only Sample) | Mean Peak Area of Analyte at LLOQ | Contribution (%) |
| 1 | 450 | 9,500 | 4.74 |
| 2 | 480 | 9,500 | 5.05 |
| 3 | 465 | 9,500 | 4.89 |
| Mean | 465 | 9,500 | 4.89 |
| Acceptance Criteria | < 20% |
Interpretation: The acceptable limits for cross-talk can vary, but generally, the contribution of the analyte to the internal standard signal should be less than 5%, and the contribution of the internal standard to the analyte signal at the LLOQ should be less than 20%. The hypothetical data above suggests that the cross-talk is within acceptable limits for this assay.
Visualization of Experimental Workflows and Concepts
Diagrams created using Graphviz can effectively illustrate the experimental workflows and the underlying principles of isotopic cross-talk.
Caption: Workflow for evaluating isotopic cross-talk between analyte and internal standard.
Caption: Conceptual diagram of isotopic overlap between an analyte and its deuterated internal standard.
Mitigation Strategies for Unacceptable Cross-Talk
If the observed cross-talk exceeds the acceptance criteria, several strategies can be employed:
-
Optimize Chromatographic Separation: Improving the separation between the analyte and the internal standard can reduce the impact of any in-source fragmentation or co-elution that might exacerbate cross-talk.[7][8]
-
Select Different Precursor/Product Ion Transitions: Choosing alternative, more specific mass transitions for the analyte and internal standard can minimize spectral overlap.
-
Increase the Mass Difference: Synthesizing an internal standard with a higher degree of deuteration (e.g., d6 or d7) will shift its mass further from the analyte, reducing the likelihood of isotopic overlap.
-
Use a Different Stable Isotope: Employing an internal standard labeled with ¹³C or ¹⁵N instead of deuterium (B1214612) can be an effective, albeit often more expensive, alternative as these isotopes have different natural abundances and are less prone to certain isotopic effects.[9]
-
Mathematical Correction: In some cases, a mathematical correction can be applied to the data to account for the known isotopic contribution.[3][10] However, this approach should be thoroughly justified and validated.
Conclusion
The evaluation of isotopic cross-talk is a crucial step in the validation of bioanalytical methods that employ stable isotope-labeled internal standards. By following systematic experimental protocols and adhering to regulatory guidelines, researchers can ensure the integrity of their quantitative data. While this compound can be a suitable internal standard, a thorough assessment of its potential for cross-talk with the analyte of interest is essential for robust and reliable bioanalysis in drug development and other research applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacompass.com [pharmacompass.com]
- 7. researchgate.net [researchgate.net]
- 8. "Cross-talk" in scheduled multiple reaction monitoring caused by in-source fragmentation in herbicide screening with liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error - PubMed [pubmed.ncbi.nlm.nih.gov]
The Performance of 4-Chlorobenzonitrile-d4 as an Internal Standard in Diverse Sample Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of accurate and reliable quantification of target analytes in complex sample matrices, the choice of a suitable internal standard is paramount. This guide provides an objective comparison of the expected performance of 4-Chlorobenzonitrile-d4 as a deuterated internal standard across various biological and environmental matrices. Given the limited direct experimental data for this compound, this guide synthesizes information from its structural analogue, 4-Chlorobenzoic Acid-d4, and established principles of using stable isotope-labeled internal standards in mass spectrometry-based analyses. The experimental data presented for plasma, urine, and wastewater is based on the performance of 4-Chlorobenzoic Acid-d4 and serves as a reliable proxy for the expected performance of this compound.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard in quantitative bioanalysis.[1][2] By replacing hydrogen atoms with deuterium, the mass of the internal standard is increased, allowing for its differentiation from the analyte by the mass spectrometer. Critically, the physicochemical properties remain nearly identical to the unlabeled analyte.[3][4] This ensures that the internal standard and the analyte behave similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variability in extraction recovery.[5][6]
Performance Comparison in Various Matrices
The use of a deuterated internal standard like this compound is anticipated to provide high accuracy and precision across a range of sample types. The following tables summarize the expected performance characteristics in plasma, urine, tissue homogenates, and wastewater.
Table 1: Performance in Plasma
| Parameter | Expected Value | Comments |
| Recovery | 85 - 110% | Consistent recovery is anticipated due to the similar physicochemical properties to the analyte, minimizing the impact of protein binding. |
| Matrix Effect | 90 - 115% | Minimal matrix effect is expected as the deuterated standard co-elutes with the analyte, compensating for ion suppression or enhancement.[1] |
| Linearity (R²) | ≥ 0.99 | Essential for accurate quantification over a range of concentrations. |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | Dependent on instrument sensitivity and the specific sample preparation method employed. |
| Precision (%RSD) | < 15% | Indicates high reproducibility of the analytical method. |
| Accuracy (%Bias) | ± 15% | Reflects the closeness of the measured values to the true values, a key indicator of method reliability. |
Table 2: Performance in Urine
| Parameter | Expected Value | Comments |
| Recovery | 80 - 115% | Urine composition can be highly variable, but a deuterated standard helps to normalize for these variations.[1] |
| Matrix Effect | 85 - 120% | Potential for ion suppression or enhancement due to salts and organic content is mitigated by the co-eluting internal standard.[1] |
| Linearity (R²) | ≥ 0.99 | Important for reliable quantification in a variable matrix. |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | Generally lower than plasma due to less protein binding and potentially cleaner extracts. |
| Precision (%RSD) | < 15% | Demonstrates method robustness across different urine samples. |
| Accuracy (%Bias) | ± 15% | Ensures dependable results despite matrix variability. |
Table 3: Performance in Tissue Homogenates
| Parameter | Expected Value | Comments |
| Recovery | 75 - 110% | Recovery can be more variable depending on the tissue type and the efficiency of the homogenization and extraction process. |
| Matrix Effect | 80 - 120% | Tissue homogenates are complex matrices; however, a deuterated internal standard is crucial for compensating for significant matrix effects.[5] |
| Linearity (R²) | ≥ 0.99 | Critical for accurate quantification in this challenging matrix. |
| Limit of Quantification (LOQ) | 2 - 20 ng/g | Dependent on the homogenization technique, extraction efficiency, and instrument sensitivity. |
| Precision (%RSD) | < 20% | Acceptable precision can be achieved with a robust and well-validated method. |
| Accuracy (%Bias) | ± 20% | Reflects the challenges of quantification in a solid matrix. |
Table 4: Performance in Wastewater
| Parameter | Expected Value | Comments |
| Recovery | 70 - 120% | Wastewater is a highly complex and variable matrix; a deuterated standard is essential for reliable quantification. |
| Matrix Effect | 70 - 130% | Significant matrix effects are common, but a well-matched internal standard can provide effective correction. |
| Linearity (R²) | ≥ 0.99 | Necessary for accurate measurement in environmentally relevant concentrations. |
| Limit of Quantification (LOQ) | 0.1 - 10 ng/L | Dependent on the sample pre-concentration steps and instrument sensitivity. |
| Precision (%RSD) | < 20% | Demonstrates the method's robustness in a challenging environmental matrix. |
| Accuracy (%Bias) | ± 20% | Achievable with careful method development and the use of a deuterated internal standard. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. The following are representative protocols for sample preparation and analysis in different matrices.
Protocol 1: Analysis in Human Plasma (Protein Precipitation)
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI).
-
Ionization Mode: Positive or negative, depending on the analyte's properties.
-
MRM Transitions: Optimized for both the analyte and this compound.
-
Protocol 2: Analysis in Tissue Homogenate (e.g., Brain, Liver)
-
Sample Preparation:
-
Weigh approximately 100 mg of frozen tissue.
-
Add 500 µL of ice-cold homogenization buffer (e.g., methanol (B129727)/water 80:20 v/v).
-
Add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Homogenize the tissue using a bead beater or ultrasonic disruptor until a uniform homogenate is obtained.
-
Centrifuge the homogenate at 15,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
An optional solid-phase extraction (SPE) step can be included for further cleanup if necessary.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Similar to the conditions described for plasma analysis, with potential adjustments to the gradient to manage the more complex matrix.
-
Protocol 3: Analysis in Wastewater (Solid-Phase Extraction)
-
Sample Preparation:
-
Filter a 100 mL wastewater sample through a 0.45 µm filter.
-
Spike with 100 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Condition an SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of acidified water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.[1]
-
-
LC-MS/MS Conditions:
-
Similar to the conditions described for plasma and tissue analysis.
-
Mandatory Visualizations
The following diagrams illustrate the general workflow for utilizing a deuterated internal standard in a bioanalytical method and the logical process for selecting an appropriate internal standard.
Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.
Caption: A logical diagram illustrating the decision-making process for selecting an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. researchgate.net [researchgate.net]
- 4. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Quality Control of 4-Chlorobenzonitrile-d4 in Regulated Laboratories: A Comparative Guide
In the landscape of regulated laboratory analysis, particularly within pharmaceutical and drug development sectors, the accuracy and reliability of quantitative assays are paramount. The use of internal standards is a cornerstone of achieving this precision, and deuterated compounds, such as 4-Chlorobenzonitrile-d4, are often considered the gold standard for mass spectrometry-based methods like LC-MS and GC-MS.[1][2] This guide provides a comparative overview of the essential quality control (QC) measures for this compound, contrasting it with a hypothetical alternative to underscore the importance of stringent quality attributes for internal standards in a regulated environment.
Data Presentation: Key Quality Control Parameters
The performance of a deuterated internal standard is defined by several critical quality attributes. These attributes ensure that the internal standard behaves nearly identically to the analyte of interest throughout the analytical process, from sample preparation to detection.[3][4] Below is a table summarizing the key QC parameters for a high-quality deuterated standard like this compound compared to a lower-grade alternative.
| Quality Control Parameter | High-Quality this compound | Alternative (e.g., Lower Purity Standard or Structural Analog) | Rationale for Stringent Control |
| Isotopic Purity/Enrichment | ≥98% | <95% | A high degree of deuteration is crucial to prevent isotopic overlap with the unlabeled analyte, which can lead to an overestimation of the analyte's concentration.[1][5] |
| Chemical Purity (by GC/LC) | ≥99.0% | <98.0% | Impurities can interfere with the analyte or internal standard signal, leading to inaccurate quantification and potential misinterpretation of results.[6][7] |
| Identity Confirmation | Confirmed by MS, NMR | Incomplete or no structural confirmation | Rigorous structural confirmation ensures that the correct compound is being used, preventing catastrophic errors in quantification. |
| Absence of Unlabeled Analyte | Below Limit of Detection (LOD) | Detectable levels present | The presence of the non-deuterated form of the analyte in the internal standard solution will artificially inflate the measured concentration of the analyte.[1] |
| Stability | Stable under defined storage and handling conditions | Prone to degradation or H/D exchange | The deuterium (B1214612) label must be on a chemically stable position to avoid exchange with protons from the solvent or matrix, which would compromise the integrity of the standard.[1] |
Experimental Protocols
To ensure the quality of this compound, regulated laboratories employ a variety of analytical techniques. Below are detailed methodologies for two key experiments.
Determination of Isotopic Purity by Mass Spectrometry
This protocol outlines the general procedure for assessing the isotopic enrichment of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To determine the percentage of the deuterated species relative to any residual non-deuterated 4-Chlorobenzonitrile.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap)
Procedure:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration appropriate for the mass spectrometer's sensitivity.
-
LC Separation: The sample is injected into the HPLC system. A chromatographic method is used to separate the this compound from any potential impurities.
-
MS Data Acquisition: The mass spectrometer is operated in full scan mode to acquire high-resolution mass spectra of the eluting peak corresponding to 4-Chlorobenzonitrile.
-
Data Analysis:
-
Extract the ion chromatograms for the monoisotopic mass of this compound and the unlabeled 4-Chlorobenzonitrile.
-
Integrate the peak areas for both isotopic species.
-
Calculate the isotopic purity using the following formula:
-
The analysis should confirm that the isotopic enrichment is ≥98%.[5]
-
Assessment of Chemical Purity by Gas Chromatography (GC)
This protocol describes the use of GC with a Flame Ionization Detector (FID) to determine the chemical purity of this compound.
Objective: To quantify the percentage of the main component and identify any organic impurities.
Instrumentation:
-
Gas Chromatograph with FID
Procedure:
-
Sample Preparation: A solution of this compound is prepared in a volatile organic solvent (e.g., acetone (B3395972) or ethyl acetate).
-
GC Analysis: The sample is injected into the GC. The instrument is equipped with a suitable capillary column to achieve separation of the main compound from any impurities. A temperature program is used to ensure the elution of all components.
-
Data Analysis:
Visualization of Quality Control Workflow
The following diagram illustrates a typical workflow for the quality control of this compound in a regulated laboratory setting.
Caption: Quality control workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. CHLOROBENZONITRILE [sdfine.com]
- 7. shuangdingchemistry.com [shuangdingchemistry.com]
Safety Operating Guide
Proper Disposal of 4-Chlorobenzonitrile-d4: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Chlorobenzonitrile-d4, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this hazardous chemical.
This compound is classified as a hazardous substance, harmful if swallowed, in contact with skin, or inhaled, and is recognized as being detrimental to aquatic life with long-lasting effects.[1] Proper disposal is not merely a procedural formality but a critical component of laboratory safety and environmental stewardship. Disposal must always be conducted in accordance with local, regional, and national regulations.[1]
Immediate Safety Precautions
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory.[2][3]
-
Hand Protection: Wear suitable chemical-resistant gloves. Gloves must be inspected prior to use and disposed of properly after handling.[2]
-
Skin and Body Protection: Appropriate protective clothing should be worn to prevent skin exposure.[3][4]
-
Respiratory Protection: In situations where dust may be generated, use a NIOSH-approved respirator.[1][3]
Work should be conducted in a well-ventilated area, and personnel should wash hands thoroughly after handling.[1][3]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 623-03-0 (for non-deuterated) | [4] |
| Melting Point/Range | 91 - 94 °C / 195.8 - 201.2 °F | [4] |
| Boiling Point/Range | 223 °C / 433.4 °F @ 760 mmHg | [4] |
| Flash Point | 108 °C / 226.4 °F | [4] |
| Hazard Statements | Harmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Harmful to aquatic life with long-lasting effects. | [1][2] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.
-
Segregation and Storage:
-
Store waste this compound in a designated, well-ventilated, and secure area.
-
Keep the waste in a suitable, sealed, and properly labeled container.[1][2] The label should clearly identify the contents as "Hazardous Waste: this compound".
-
Do not mix with other waste streams unless explicitly approved by your institution's environmental health and safety (EHS) office.
-
-
Licensed Disposal Company:
-
Arrange for collection by a licensed and reputable hazardous waste disposal company.[2]
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS).
-
-
Approved Disposal Method:
-
Disposal of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste.
-
Containers should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
The rinsate from the cleaning process is also considered hazardous waste and must be collected and disposed of along with the chemical waste.
-
After triple-rinsing, the container may be disposed of according to institutional guidelines, which may include recycling as scrap metal after ensuring it is completely clean and decontaminated.[5]
-
Spill and Leak Cleanup
In the event of a spill, immediately evacuate the area and ensure proper ventilation.[1][2] Wearing full PPE, clean up the spill using dry methods to avoid generating dust.[1] Sweep or vacuum the material and place it into a suitable, labeled container for disposal as hazardous waste.[1][4][6] Do not allow the spilled material to enter drains or waterways.[1][2]
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Chlorobenzonitrile-d4
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 4-Chlorobenzonitrile-d4.
This guide provides detailed procedures to ensure the safe handling, storage, and disposal of this compound, a deuterated internal standard critical for accurate quantitative analysis. Adherence to these protocols is essential for protecting laboratory personnel and maintaining the integrity of your experimental results.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. This is based on the hazards associated with its non-deuterated counterpart, 4-Chlorobenzonitrile.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be used when there is a risk of splashing.[1][2][3][4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, 0.4 mm or thicker).[2][6][7] A lab coat or chemical-resistant apron should be worn.[6][7][8] Closed-toe shoes are mandatory.[7] |
| Respiratory Protection | For handling solids outside of a ventilated enclosure, a NIOSH-approved respirator with a particulate filter is recommended.[3] If dust formation is likely, use a full-face respirator.[3] |
Experimental Protocols
Handling and Storage of this compound
This compound is a solid that is harmful if swallowed or in contact with skin and causes serious eye irritation.[3][4][9] Special care must be taken to avoid deuterium-hydrogen exchange, which can be catalyzed by acidic or basic solutions.[10]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above. Work in a well-ventilated area, preferably within a chemical fume hood.[11][12][13]
-
Dispensing:
-
Solution Preparation:
-
Choose an appropriate aprotic solvent to dissolve the compound and prevent deuterium (B1214612) exchange.[10] Methanol is a common solvent for stock solutions.[10]
-
Slowly add the solvent to the solid to avoid splashing.
-
Cap the container tightly after preparation.
-
-
Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[12]
-
Protect from light by using amber vials or storing in the dark.[10]
-
For long-term storage, refrigeration at -20°C is often recommended.[10] Always refer to the manufacturer's certificate of analysis for specific storage conditions.[10]
-
To prevent contamination and oxidation, consider storing under an inert atmosphere like nitrogen or argon.[10]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Step-by-Step Disposal Procedure:
-
Waste Segregation: Collect all waste materials, including unused product, contaminated consumables (e.g., gloves, wipes), and empty containers, in a designated and clearly labeled hazardous waste container.
-
Container Management: Keep the waste container tightly closed when not in use. Store it in a designated secondary containment area.
-
Disposal Method: Dispose of the waste through a licensed disposal company.[12] One method involves dissolving the material in a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and scrubber.[12]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[12]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. hsa.ie [hsa.ie]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. download.basf.com [download.basf.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
